4-Fluoropiperidine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoropiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYWONXIDDLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677559 | |
| Record name | 4-Fluoropiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-75-9 | |
| Record name | 4-Fluoropiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoropiperidine-4-carbonitrile: Synthesis, Properties, and Applications
Abstract: 4-Fluoropiperidine-4-carbonitrile is a synthetically valuable building block in modern medicinal chemistry. The strategic placement of both a fluorine atom and a nitrile group at the C4 position of the piperidine scaffold creates a unique combination of physicochemical properties and synthetic handles. The fluorine atom can modulate basicity (pKa), lipophilicity, and metabolic stability, while the nitrile group serves as a versatile precursor for amines, carboxylic acids, and tetrazoles. This guide provides an in-depth analysis of the molecule's properties, a proposed, robust synthetic pathway, a profile of its chemical reactivity, and a discussion of its application in the development of novel therapeutics.
The Strategic Value of the α-Fluoro-α-cyano Piperidine Motif
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in approved pharmaceuticals, valued for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[1] The introduction of fluorine into organic molecules is a cornerstone of modern drug design, used to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[1]
Specifically, the incorporation of fluorine can:
-
Modulate pKa: A fluorine atom on the piperidine ring can significantly lower the basicity of the piperidine nitrogen, which can be crucial for disrupting off-target interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically labile position can block this pathway, thereby increasing the drug's half-life.
-
Alter Lipophilicity and Binding: Fluorine substitution can impact a molecule's lipophilicity and its ability to form key hydrogen bonds or dipole interactions with a biological target, often enhancing binding affinity and selectivity.[1]
This compound combines these benefits with the synthetic versatility of a nitrile group. This α-fluoro nitrile motif is a powerful synthon, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₆H₉FN₂ | [2] |
| Molecular Weight | 128.15 g/mol | [2] |
| CAS Number | 1019613-22-7 | - |
| Appearance | White to off-white solid (predicted for salt form) | - |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 40.1 Ų | [2] |
The predicted XLogP3 of 0.2 suggests the compound is relatively polar, which is consistent with the presence of the secondary amine and nitrile functionalities.
Predicted Spectroscopic Profile
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following profile is predicted for this compound.
-
¹H NMR (Proton NMR): The spectrum is expected to be complex due to the rigid ring structure and the presence of the C4 stereocenter.
-
N-H Proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
-
Piperidine Protons: The protons on C2/C6 and C3/C5 are diastereotopic. They will appear as complex multiplets, likely in the range of δ 2.8-3.5 ppm. The protons alpha to the nitrogen (C2/C6) will be the most downfield.
-
-
¹³C NMR (Carbon NMR):
-
C4 (Quaternary Carbon): This carbon, substituted with both fluorine and nitrile, will be significantly downfield and will appear as a doublet due to one-bond coupling to ¹⁹F (¹JCF). Its predicted shift is in the range of δ 85-95 ppm.
-
Nitrile Carbon (C≡N): Expected to appear around δ 118-122 ppm.
-
Piperidine Carbons: C2/C6 will be around δ 45-50 ppm, and C3/C5 will be around δ 35-40 ppm.
-
-
¹⁹F NMR (Fluorine NMR): A singlet is expected, as there are no adjacent protons for coupling. The chemical shift will depend on the standard used but is typically in the range of δ -170 to -190 ppm for aliphatic fluorides.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, moderate-to-weak peak around 2240-2260 cm⁻¹. The intensity is often reduced for quaternary nitriles.
-
C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ peak at m/z 128 or 129, respectively.
Proposed Synthesis and Purification
A robust and scalable synthesis of this compound can be achieved via a three-step sequence starting from commercially available 4-cyanopiperidine. The key transformation is the electrophilic fluorination of an α-cyano carbanion intermediate.
Step-by-Step Protocol:
Step 1: Synthesis of 1-tert-butoxycarbonyl-4-cyanopiperidine (N-Boc-4-cyanopiperidine) This step protects the piperidine nitrogen to prevent side reactions during the fluorination step.
-
Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[3]
-
Add a base, such as triethylamine (TEA, 1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-cyanopiperidine, which can be purified by flash chromatography if necessary.[3]
Step 2: Synthesis of N-Boc-4-fluoro-4-cyanopiperidine This is the key fluorination step, which must be conducted under strictly anhydrous and inert conditions.
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C. Alternatively, use a commercially available solution of a strong, non-nucleophilic base like LDA or LiHMDS (1.1 eq).
-
Slowly add the base to the solution of the protected piperidine. The formation of the α-cyano carbanion should be rapid. Stir for 30-60 minutes at -78 °C.
-
Dissolve an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI, 1.2 eq), in anhydrous THF.[4][5]
-
Add the NFSI solution dropwise to the carbanion solution at -78 °C. Maintain the temperature and stir for 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired N-Boc-4-fluoro-4-cyanopiperidine.
Step 3: Deprotection to Yield this compound Hydrochloride The final step removes the Boc protecting group to yield the target compound as its hydrochloride salt, which is typically more stable and easier to handle than the free base.
-
Dissolve the purified N-Boc-4-fluoro-4-cyanopiperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of a strong acid, such as a 4M solution of HCl in 1,4-dioxane or diethyl ether (5-10 eq).[6]
-
Stir the mixture at room temperature for 1-3 hours. The product will often precipitate as a white solid.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the solid precipitate and wash with cold diethyl ether.
-
Dry the resulting white solid under vacuum to yield pure this compound hydrochloride.
Chemical Reactivity and Synthetic Utility
This compound possesses three primary sites for chemical modification, making it a highly versatile intermediate for library synthesis.
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A Comprehensive Technical Guide to 4-Fluoropiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tool for fine-tuning molecular properties to enhance drug-like characteristics. 4-Fluoropiperidine-4-carbonitrile, a specialized building block, embodies this concept by incorporating a fluorine atom and a nitrile group at the C4 position. This unique substitution pattern offers medicinal chemists a valuable tool to modulate basicity, lipophilicity, metabolic stability, and target engagement. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperidine ring substituted with a fluorine atom and a nitrile group at the same carbon position.
| Property | Value | Source |
| CAS Number | 1263281-75-9 | |
| Molecular Formula | C₆H₉FN₂ | |
| Molecular Weight | 128.15 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | General knowledge |
| pKa (of the piperidine nitrogen) | Expected to be lower than piperidine (pKa ≈ 11.2) due to the electron-withdrawing effects of the fluorine and nitrile groups. | General knowledge |
Synthesis of this compound: A Generalized Approach
Proposed Synthetic Pathway
Caption: A proposed synthetic route to this compound.
Step-by-Step Methodology (Generalized)
Step 1: Synthesis of N-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-4-cyanopiperidine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-Boc-4-fluoro-4-cyanopiperidine (Diazotization and Fluorination)
-
Dissolve N-Boc-4-amino-4-cyanopiperidine in a suitable solvent system, such as a mixture of dichloromethane and pyridine.
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the addition of a fluorinating agent such as hydrogen fluoride-pyridine complex (HF-Pyridine).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified N-Boc-4-fluoro-4-cyanopiperidine in a suitable solvent like dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is formed, neutralize with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free base into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain this compound.
Analytical Characterization
Confirming the identity and purity of this compound is crucial. The following analytical techniques are essential for its characterization. While specific spectra for this compound are not publicly available, the expected data can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) would appear as multiplets, as would the protons on the carbons at the C3 and C5 positions. The chemical shifts would be influenced by the neighboring fluorine and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbon atoms in the piperidine ring. The carbon bearing the fluorine and nitrile groups (C4) would show a characteristic splitting pattern due to coupling with the fluorine atom. The chemical shift of this carbon would be significantly downfield.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing direct evidence for the presence of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected exact mass is 128.0750 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition. Fragmentation patterns can also offer structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C≡N (nitrile) stretch: A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹.
-
C-F (fluoride) stretch: A strong absorption band is anticipated in the range of 1000-1400 cm⁻¹.
-
N-H (secondary amine) stretch: A moderate band around 3300-3500 cm⁻¹ should be present.
-
C-H (alkane) stretch: Bands in the 2850-3000 cm⁻¹ region will correspond to the C-H bonds of the piperidine ring.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block in drug discovery programs.
-
Modulation of pKa: The electron-withdrawing nature of the geminal fluorine and nitrile groups significantly lowers the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing drug absorption, reducing off-target effects (such as hERG liability), and improving the overall pharmacokinetic profile of a drug candidate.[3]
-
Enhancement of Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug.
-
Increased Lipophilicity and CNS Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a particularly valuable strategy in the development of drugs targeting the central nervous system (CNS).
-
Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to optimize the binding affinity of a ligand to its target protein.
-
Bioisosteric Replacement: The fluorinated piperidine motif can serve as a bioisostere for other chemical groups, allowing for the exploration of new chemical space while maintaining or improving biological activity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of related fluorinated piperidines and α-fluoronitriles.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere if the compound is sensitive to air or moisture.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a specialized and valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorine atom and a nitrile group on a piperidine scaffold provides a powerful tool for modulating key drug-like properties. While detailed, publicly available experimental data for this specific compound is limited, this guide provides a comprehensive overview of its identity, a plausible synthetic approach, expected analytical characteristics, key applications, and essential safety protocols based on established chemical principles and data from closely related compounds. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Retrieved from [Link]
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PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride. Retrieved from [Link]
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Technion. (2020, October 16). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
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- G. D. Searle & Co. (2014). The formation of all-cis-(multi)
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ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Retrieved from [Link]
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- Google Patents. (n.d.). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-Fluoropiperidine-4-carbonitrile
This guide provides a comprehensive technical overview of 4-Fluoropiperidine-4-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core structural features, conformational behavior, synthesis, and spectroscopic signature, underpinned by field-proven insights and authoritative references.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, used to modulate key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3][4] this compound merges these two powerful concepts, offering a synthetically versatile building block that combines the rigid piperidine framework with the unique electronic properties of a geminal fluoro-nitrile substitution. This arrangement provides a valuable tool for fine-tuning molecular interactions and pharmacokinetic profiles in the design of novel therapeutics.[4][5]
Core Molecular Properties
This compound is a saturated heterocyclic compound characterized by a piperidine ring substituted at the 4-position with both a fluorine atom and a nitrile group. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1263281-75-9 | [6][7] |
| Molecular Formula | C₆H₉FN₂ | [6][7][8] |
| Molecular Weight | 128.15 g/mol | [7] |
| Monoisotopic Mass | 128.07497646 Da | [6] |
| Topological Polar Surface Area | 35.8 Ų | [6] |
| SMILES | C1CNCCC1(C#N)F | [8] |
graph "molecular_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];// Nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; F7 [label="F", pos="-0.8,-2.0!"]; C8 [label="C", pos="0.8,-2.0!"]; N9 [label="N", pos="1.4,-2.6!"]; H1 [label="H", pos="0,1.8!"]; // Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- F7; C4 -- C8; C8 -- N9 [style=triple]; N1 -- H1;
}
Caption: 2D Chemical Structure of this compound.
Synthesis and Mechanistic Rationale
While multiple synthetic routes to fluorinated piperidines exist, a common and rational approach to this compound involves the conversion of a readily available ketone precursor. The following protocol illustrates a representative methodology starting from N-Boc-4-piperidone, chosen for its commercial availability and the stability of the Boc protecting group under various reaction conditions.
Experimental Protocol: Representative Synthesis
Step 1: Formation of N-Boc-4-hydroxy-4-piperidinecarbonitrile (Cyanohydrin Formation)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).
-
Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected cyanohydrin.
-
Dissolve the crude product in tetrahydrofuran (THF) and treat with tetrabutylammonium fluoride (TBAF, 1.1 eq) to cleave the silyl ether.
-
Stir for 1 hour, then concentrate and purify by column chromatography to yield N-Boc-4-hydroxy-4-piperidinecarbonitrile.
Causality Insight: The Strecker-type reaction using TMSCN is favored over using KCN/acid due to milder, non-aqueous conditions that are more compatible with sensitive substrates. ZnI₂ acts as a Lewis acid to activate the ketone carbonyl, facilitating nucleophilic attack by the cyanide.
Step 2: Deoxyfluorination
-
Dissolve N-Boc-4-hydroxy-4-piperidinecarbonitrile (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture back to 0 °C and quench slowly by adding a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain N-Boc-4-fluoropiperidine-4-carbonitrile.
Causality Insight: Deoxo-Fluor® is a widely used deoxyfluorinating agent that efficiently replaces hydroxyl groups with fluorine via an SN2-type mechanism. It is generally considered safer and easier to handle than diethylaminosulfur trifluoride (DAST). The reaction is performed at low temperature to control reactivity and minimize side reactions.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc-4-fluoropiperidine-4-carbonitrile in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound. Filter and dry to obtain the final product.
Caption: Representative synthetic workflow for this compound.
Structural Elucidation and Conformational Analysis
The molecular geometry of this compound is defined by the piperidine ring, which adopts a low-energy chair conformation to minimize torsional and steric strain. The substitution at the C4 position places the fluorine and nitrile groups in either axial or equatorial positions.
The Axial Fluorine Preference
In monosubstituted cyclohexanes, a substituent generally prefers the less sterically hindered equatorial position. However, for small, highly electronegative atoms like fluorine on a piperidine ring, this preference can be inverted.[9][10] Computational and experimental studies on related fluorinated piperidines have revealed a notable preference for the fluorine atom to occupy the axial position.[11][12][13] This counterintuitive "axial-F preference" is not governed by sterics but by stabilizing electronic interactions, primarily:
-
Hyperconjugation: A stabilizing delocalization occurs between the electron density of an axial C-H bond and the antibonding orbital of the adjacent axial C-F bond (σC-H → σ*C-F). This interaction is geometrically optimal when both bonds are anti-periplanar, a condition met in the axial conformation.[12]
-
Charge-Dipole Interactions: The interaction between the C-F bond dipole and the charge on the protonated piperidine nitrogen can further influence conformational equilibrium, often stabilizing the axial conformer.[9]
-
Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium. More polar solvents can stabilize the conformer with the larger dipole moment.[10][11]
For this compound, the equilibrium between the two chair conformers will be dictated by a subtle balance of these electronic and steric effects. The nitrile group, being larger than fluorine, will have a stronger steric preference for the equatorial position. However, the axial preference of fluorine remains a significant contributing factor to the overall conformational landscape.
Caption: Conformational equilibrium of the this compound chair form.
Spectroscopic Signature
The structural features of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The predicted data below are based on established principles and data from analogous structures.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure and conformation of this molecule. The presence of fluorine allows for ¹⁹F NMR and the observation of heteronuclear coupling constants.
| Predicted NMR Data | |
| ¹H NMR | δ 3.0-3.5 ppm (m, 4H, -CH₂-N-CH₂-), δ 2.0-2.5 ppm (m, 4H, -CH₂-C(F)(CN)-CH₂-), δ 1.5-2.0 ppm (br s, 1H, NH). Protons on C2/C6 and C3/C5 will show complex splitting patterns due to geminal, vicinal, and fluorine coupling. |
| ¹³C NMR | δ ~90 ppm (d, ¹JC-F ≈ 180-200 Hz, C4), δ ~118 ppm (d, ²JC-F ≈ 20 Hz, CN), δ ~45 ppm (d, ³JC-F ≈ 3-5 Hz, C3/C5), δ ~40 ppm (C2/C6). The large one-bond C-F coupling is characteristic. |
| ¹⁹F NMR | A single resonance, likely a multiplet, in the typical aliphatic C-F region. The precise chemical shift and coupling pattern (³J(¹⁹F,¹H)) are highly sensitive to the axial/equatorial orientation and can be used to determine the dominant conformer in solution.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| Nitrile (C≡N) | ~2240 | Stretching |
| Amine (N-H) | ~3300 (broad) | Stretching |
| Alkane (C-H) | 2850-3000 | Stretching |
| Carbon-Fluorine (C-F) | 1000-1100 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
| Adduct / Ion | Predicted m/z |
| [M+H]⁺ | 129.0823 |
| [M+Na]⁺ | 151.0642 |
| [M-H]⁻ | 127.0677 |
(Predicted m/z values are based on the monoisotopic mass).[8]
Reactivity and Applications in Drug Development
This compound is a valuable intermediate due to the distinct reactivity of its functional groups.
-
Piperidine Nitrogen: The secondary amine is nucleophilic and can be readily functionalized via N-alkylation or N-acylation to build more complex structures.
-
Nitrile Group: The nitrile is a versatile chemical handle. It can be reduced to a primary amine (aminomethyl group), hydrolyzed to a carboxylic acid, or serve as a bioisostere for a carbonyl group, acting as a hydrogen bond acceptor.[17]
The unique geminal fluoro-nitrile arrangement offers several advantages in drug design:
-
Modulation of pKa: The electron-withdrawing fluorine atom lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog.[4] This can be critical for optimizing oral absorption, reducing off-target activity (e.g., hERG liability), and improving cell permeability.
-
Metabolic Blocking: Fluorine can block sites of oxidative metabolism, increasing the pharmacokinetic half-life of a drug candidate.[3]
-
Conformational Rigidity: As discussed, fluorine substitution can lock the piperidine ring into a preferred conformation, which can lead to higher binding affinity and selectivity for a biological target.[10]
This scaffold has been explored in the development of various therapeutic agents, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and ligands for sigma-1 (σ1) receptors, highlighting its broad applicability in targeting diverse biological systems.[5][18]
Conclusion
This compound is a sophisticated chemical building block that provides medicinal chemists with a powerful tool for molecular design. Its structure is characterized by a piperidine ring that likely favors a chair conformation with an axially oriented fluorine atom due to stabilizing electronic effects. This conformational preference, combined with the modulating influence of the fluorine on the molecule's physicochemical properties, makes it an asset for developing selective and metabolically robust drug candidates. A thorough understanding of its synthesis, structure, and spectroscopic properties is essential for its effective application in the advancement of modern pharmaceutical research.
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An, S., Kim, H. R., Lee, K. T., Lee, D. H., Lee, E. S., Kim, D. J., Sung, Y. H., & Kim, Y. K. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418–7429. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141–6146. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. Available from: [Link]
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Bio, A. M., Repka, L. M., Dreher, S. D., & Welch, C. J. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]
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Anonymous. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Fluoropiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-fluoropiperidine-4-carbonitrile, a valuable fluorinated building block in medicinal chemistry. The strategic introduction of a fluorine atom and a nitrile group at the C4 position of the piperidine ring offers unique properties for modulating the physicochemical and pharmacological profiles of drug candidates. This document explores the primary synthetic strategies, focusing on the rationale behind experimental choices, and provides detailed, actionable protocols for the synthesis of the key precursor, N-Boc-4-cyanopiperidine, and its subsequent fluorination to yield the target compound.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a ubiquitous motif in pharmaceuticals, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents, enabling specific interactions with biological targets. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] Consequently, fluorinated piperidines are highly sought-after building blocks in drug discovery programs.
This compound, in particular, presents a unique combination of functionalities. The fluorine atom at the quaternary center can influence the pKa of the piperidine nitrogen, impacting its pharmacokinetic profile and potential for off-target interactions, such as with the hERG ion channel.[3] The nitrile group is a versatile synthetic handle that can be readily converted into other functional groups, including primary amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives.[4]
This guide will focus on the most logical and practical synthetic approaches to this compound, with an emphasis on the underlying chemical principles that govern these transformations.
Retrosynthetic Analysis: Devising a Practical Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests two primary approaches, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Pathway A (top): This approach involves the direct fluorination of a pre-formed N-protected 4-cyanopiperidine. The electron-withdrawing nature of the cyano group is expected to increase the acidity of the proton at the C4 position, facilitating its removal by a suitable base to form a carbanion, which can then be trapped by an electrophilic fluorine source.
Pathway B (bottom): This alternative strategy involves the cyanation of an N-protected 4-fluoropiperidone. This would likely proceed through the formation of a cyanohydrin followed by subsequent manipulation of the hydroxyl group.
While both pathways are theoretically viable, Pathway A is generally more direct and is the focus of this guide due to the ready availability of the N-Boc-4-cyanopiperidine precursor and the efficiency of modern electrophilic fluorination reagents.
Synthesis of the Key Precursor: N-Boc-4-cyanopiperidine
The synthesis of N-Boc-4-cyanopiperidine is a critical first step. A common and efficient method involves the dehydration of the corresponding primary amide, N-Boc-piperidine-4-carboxamide.
Reaction Scheme: Amide Dehydration
Caption: Dehydration of N-Boc-piperidine-4-carboxamide.
Rationale for Reagent Selection
Several dehydrating agents can be employed for this transformation, including phosphorus oxychloride (POCl₃), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂). Phosphorus oxychloride is a common choice due to its effectiveness and relatively low cost.[5] The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproducts.
Detailed Experimental Protocol: Synthesis of N-Boc-4-cyanopiperidine[2][6][7]
Materials:
-
N-Boc-piperidine-4-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.5 eq).
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-cyanopiperidine as a white to off-white solid.
The Core Transformation: Electrophilic Fluorination of N-Boc-4-cyanopiperidine
The key step in the synthesis of this compound is the introduction of the fluorine atom at the C4 position. This is achieved through the deprotonation of the C4-proton to form a carbanion, which is then quenched with an electrophilic fluorine source.
Mechanistic Rationale
The presence of the electron-withdrawing nitrile group at C4 significantly increases the acidity of the C4-proton, making it accessible to deprotonation by a strong, non-nucleophilic base. The resulting carbanion is then trapped by an electrophilic fluorinating agent.
Caption: Proposed mechanism for the electrophilic fluorination of N-Boc-4-cyanopiperidine.
Selection of Reagents: A Critical Choice
-
Base: A strong, non-nucleophilic base is required to efficiently deprotonate the C4 position without competing nucleophilic attack on the nitrile or the Boc-group. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are suitable choices. These bases are typically generated in situ at low temperatures.[6]
-
Electrophilic Fluorinating Agent: Several electrophilic fluorinating agents are commercially available. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ are commonly used due to their stability, ease of handling, and high reactivity.[7][8][9] NFSI is a neutral reagent, while Selectfluor™ is a cationic reagent. Both are effective for the fluorination of carbanions.[5]
Detailed Experimental Protocol: Synthesis of 1-Boc-4-fluoro-4-cyanopiperidine
Materials:
-
N-Boc-4-cyanopiperidine
-
Diisopropylamine or Hexamethyldisilazane
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Add a solution of N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the carbanion.
-
Add a solution of NFSI (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-fluoro-4-cyanopiperidine.
Deprotection: Accessing the Final Product
The final step is the removal of the Boc protecting group to yield this compound. This is typically achieved under acidic conditions.
Reaction Scheme: Boc Deprotection
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The Emergent Potential of 4-Fluoropiperidine-4-carbonitrile in Drug Discovery: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, prized for its prevalence in pharmaceuticals and its capacity for stereochemical diversification.[1][2] The strategic introduction of fluorine and a carbonitrile moiety, as seen in 4-Fluoropiperidine-4-carbonitrile, creates a molecule of significant interest for researchers and drug development professionals. While direct, extensive biological data for this specific compound is emerging, a comprehensive analysis of its structural components and the activities of closely related analogues provides a compelling rationale for its potential therapeutic applications. This guide synthesizes field-proven insights to illuminate the probable biological activities of this compound, with a primary focus on its role as a potential cysteine protease inhibitor, and explores the underlying principles of its design.
Introduction: The Strategic Design of a Privileged Scaffold
The piperidine ring is one of the most frequently encountered saturated N-heterocycles in approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly "privileged" structure. The functionalization of this core at the 4-position with both a fluorine atom and a carbonitrile group is a deliberate design choice aimed at modulating physicochemical and pharmacological properties.
-
Fluorine Substitution: The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[1] It can alter basicity (pKa), lipophilicity, metabolic stability, and binding interactions.[1] Specifically, fluorine on a piperidine ring can significantly influence the pKa of the basic nitrogen, a critical factor for target engagement and minimizing off-target effects such as hERG ion channel binding, which is associated with cardiovascular toxicity.[1] The conformational preference of the fluorine atom (axial vs. equatorial) further impacts the molecule's properties due to stereoelectronic effects like hyperconjugation and charge-dipole interactions.[3][4]
-
The Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a known "warhead" for covalent inhibition of cysteine proteases, where it can reversibly or irreversibly interact with the active site cysteine residue.[5] This functionality is a key feature in several potent enzyme inhibitors.
The combination of these two groups on a piperidine scaffold suggests a molecule designed with specific therapeutic targets in mind, most notably enzymes with a cysteine residue in their active site.
Primary Biological Target: Cathepsin K Inhibition
Based on structure-activity relationship (SAR) studies of related compounds, the most probable and potent biological activity of this compound is the inhibition of Cathepsin K.
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[6][7] Its primary role is the degradation of bone matrix proteins, particularly type I collagen.[6] Overactivity of Cathepsin K leads to excessive bone loss, a hallmark of osteoporosis.[5] Consequently, inhibitors of Cathepsin K are a major focus for the development of new anti-resorptive therapies for osteoporosis.[6]
Mechanism of Action: Covalent Inhibition
The carbonitrile group in this compound is the key to its potential inhibitory activity against Cathepsin K. Peptidomimetics with a reactive nitrile functionality have been identified as highly potent inhibitors of cysteine cathepsins.[5] The proposed mechanism involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbon of the nitrile group, forming a covalent thioimidate adduct. This effectively blocks the enzyme's catalytic activity.
Caption: Workflow for Cathepsin K Inhibition Assay.
Cellular Bone Resorption Assay (Osteoclast Pit Assay)
This assay assesses the compound's ability to inhibit the bone-resorbing activity of osteoclasts in a more physiologically relevant setting.
Objective: To measure the effect of the test compound on the ability of osteoclasts to excavate pits on a bone-mimicking substrate.
Materials:
-
Osteoclast precursor cells (e.g., murine RAW 264.7 cells or human CD14+ monocytes)
-
RANKL and M-CSF (for osteoclast differentiation)
-
Dentin or bone slices
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
This compound
-
Microscopy equipment and image analysis software
Procedure:
-
Seed osteoclast precursors on dentin slices in a 96-well plate.
-
Differentiate the cells into mature osteoclasts by treating with RANKL and M-CSF for 7-10 days.
-
Confirm osteoclast formation by TRAP staining.
-
Treat the mature osteoclasts with various concentrations of this compound for 48 hours.
-
Remove the cells from the dentin slices (e.g., using sonication).
-
Stain the slices with toluidine blue or use scanning electron microscopy to visualize the resorption pits.
-
Quantify the total area of resorption pits per slice using image analysis software.
-
Calculate the percentage inhibition of bone resorption relative to vehicle-treated controls.
Summary of Physicochemical and Predicted Biological Properties
| Property | Value / Prediction | Rationale / Significance |
| Molecular Formula | C6H9FN2 | As per PubChem CID 46942210. [8] |
| Molecular Weight | 128.15 g/mol | Low molecular weight is favorable for drug-likeness. |
| Primary Target Class | Cysteine Protease | Based on the presence of a nitrile "warhead". [5] |
| Predicted Primary Target | Cathepsin K | High structural similarity to known Cathepsin K inhibitors. [7] |
| Therapeutic Area | Osteoporosis | Inhibition of Cathepsin K prevents excessive bone resorption. [6] |
| Secondary Target(s) | DPP-4, Dopamine Receptors | Based on SAR of related fluorinated piperidines and cyanopyrrolidines. [9][10] |
| Key Structural Features | Fluorine, Nitrile, Piperidine | Fluorine modulates pKa and binding; Nitrile for covalent inhibition; Piperidine as a privileged scaffold. [1] |
Conclusion
This compound represents a molecule of high interest for drug discovery, strategically designed to leverage the benefits of fluorine substitution and a nitrile functional group on a proven piperidine scaffold. While direct experimental data on this specific compound remains limited in the public domain, a robust body of evidence from structurally related analogues strongly suggests its primary biological activity is the inhibition of Cathepsin K, a key target in osteoporosis. Further investigations into its potential as a DPP-4 inhibitor or a modulator of CNS targets are also warranted. The experimental protocols detailed herein provide a clear path for the empirical validation of these predicted activities. As a Senior Application Scientist, it is my assessment that this compound is a promising lead compound worthy of synthesis and comprehensive biological characterization.
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
Guan, Y., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 307-321. Available at: [Link]
-
Zhu, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available at: [Link]
-
Wagmann, L., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2165-2180. Available at: [Link]
-
Kim, M. K., et al. (2006). An Orally Active Cathepsin K Inhibitor...Inhibits Osteoclast Activity in Vitro and Bone Loss in Ovariectomized Rats. Journal of Pharmacology and Experimental Therapeutics, 318(2), 555-562. Available at: [Link]
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An In-Depth Technical Guide to 4-Fluoropiperidine-4-carbonitrile: A Cornerstone of Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established paradigm in medicinal chemistry, often imparting profound effects on a compound's physicochemical and pharmacological properties. Among the vast arsenal of fluorinated building blocks, 4-fluoropiperidine-4-carbonitrile has emerged as a particularly valuable and versatile scaffold. Its unique stereoelectronic features and synthetic tractability have positioned it as a key intermediate in the development of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, core properties, and diverse applications, grounded in field-proven insights.
The Strategic Imperative: Why this compound?
The piperidine ring is one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic profiles.[1][2] The introduction of both a fluorine atom and a carbonitrile group at the 4-position creates a chiral center and instills a unique set of chemical characteristics that medicinal chemists can exploit.
The electron-withdrawing nature of the geminal fluorine and nitrile groups significantly modulates the basicity (pKa) of the piperidine nitrogen.[1] This has critical implications for a drug candidate's interaction with its biological target and can influence properties like cell permeability and off-target activity.[1][3] Furthermore, the fluorine atom can participate in beneficial hydrogen bonds and other non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.[3][4] The nitrile group, a versatile synthetic handle, can be readily transformed into other functionalities, such as primary amines or carboxylic acids, opening avenues for extensive structure-activity relationship (SAR) studies.
Synthesis and Elaboration: Accessing the Core Scaffold
The practical synthesis of this compound derivatives is crucial for its widespread use. Several robust methods have been developed, with the choice often dictated by the desired scale, stereochemistry, and the protecting group on the piperidine nitrogen.
Nucleophilic Fluorination of Piperidin-4-one Precursors
A prevalent and efficient strategy commences with a protected piperidin-4-one. The synthesis typically proceeds through a Strecker-type reaction to install the cyano group, followed by a nucleophilic fluorination step.
Detailed Experimental Protocol: Synthesis of 1-Boc-4-fluoropiperidine-4-carbonitrile
-
Cyanohydrin Formation: To a cooled (0 °C) solution of N-Boc-4-piperidone in a suitable solvent such as methanol, add potassium cyanide followed by the dropwise addition of a solution of hydrochloric acid. The reaction is stirred at low temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.
-
Fluorination: The intermediate cyanohydrin is then carefully treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a safer alternative in an inert solvent like dichloromethane at low temperature (-78 °C to 0 °C).
-
Work-up and Purification: The reaction is cautiously quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 1-Boc-4-fluoropiperidine-4-carbonitrile.
Caption: A common synthetic route to 1-Boc-4-fluoropiperidine-4-carbonitrile.
Reactivity and Functional Group Transformations
The nitrile functionality of this compound is a gateway to a wide array of chemical modifications, making it an exceptionally versatile intermediate.
-
Reduction to Primary Amine: The nitrile can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is pivotal for introducing diverse side chains and building more complex molecular architectures.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid. This allows for the formation of amide bonds, a cornerstone of many drug scaffolds.
-
Formation of Heterocycles: The nitrile group can also participate in various cycloaddition reactions, enabling the construction of more complex heterocyclic systems.
Caption: Key transformations of the 4-carbonitrile group.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The unique properties of this compound have been leveraged in the design of inhibitors for several important enzyme classes and other therapeutic targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most prominent applications of this scaffold is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of glucose metabolism.[5][6] The nitrile group can act as a "warhead," forming a reversible covalent bond with a critical serine residue in the enzyme's active site. The presence of the adjacent fluorine atom enhances the electrophilicity of the nitrile carbon, facilitating this interaction.[4] Several potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes incorporate the this compound motif.[5][6]
Cathepsin K Inhibitors
Cathepsin K, a cysteine protease involved in bone resorption, is a validated target for the treatment of osteoporosis. The this compound scaffold has been successfully employed to develop potent and selective inhibitors of this enzyme. In this context, the nitrile group can interact reversibly with the active site cysteine residue, while the rest of the molecule can be optimized to achieve high binding affinity and selectivity.
Other Therapeutic Arenas
The utility of this compound extends beyond these examples. It has been incorporated into molecules targeting a diverse range of biological targets, including:
-
Sigma-1 (σ1) Receptors: Derivatives have been developed as ligands for σ1 receptors, which are implicated in various neuropsychiatric diseases.[7]
-
Kinase Inhibitors: The scaffold has been used in the synthesis of protein kinase B inhibitors.
-
Glycine Transporter 1 (GlyT1) Inhibitors: It serves as a key component in the development of GlyT1 inhibitors for neurological disorders.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₉FN₂ | [8][9] |
| Monoisotopic Mass | 128.07498 Da | [9] |
| Predicted XlogP | 0.3 | [9] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination in modern drug design. Its unique combination of a conformationally defined piperidine core, a stereoelectronically influential fluorine atom, and a synthetically versatile nitrile handle provides a robust platform for medicinal chemists. The well-established synthetic routes and the proven track record of this scaffold in generating high-quality clinical candidates ensure its continued relevance in the pharmaceutical industry. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the innovative application of the this compound motif is poised to remain at the forefront of drug discovery.
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4-Fluoropiperidine-4-carbonitrile physical characteristics
An In-depth Technical Guide to 4-Fluoropiperidine-4-carbonitrile: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry. Its structure uniquely combines a saturated nitrogen heterocycle with geminal fluoro and cyano groups at the 4-position, offering a valuable scaffold for introducing specific physicochemical properties into drug candidates. The piperidine ring is a privileged structure in pharmaceuticals, and the strategic placement of a fluorine atom can profoundly influence metabolic stability, pKa, and binding affinity. The nitrile group further serves as a versatile synthetic handle and a potential pharmacophoric element. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, its spectroscopic signature, handling protocols, and its strategic importance in the design of novel therapeutics.
Molecular Identity and Structural Framework
This compound is a derivative of piperidine, a foundational scaffold in numerous FDA-approved drugs. The introduction of both a fluorine atom and a nitrile group onto the same carbon atom (C4) creates a quaternary center with distinct electronic and steric properties. This substitution pattern is critical for modulating the properties of the entire molecule.
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The fluorine and nitrile substituents at the C4 position will occupy axial and equatorial positions, though the energetic difference is complex and influenced by various factors including dipole-dipole interactions and hyperconjugation.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1263281-75-9[1][2] |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉FN₂[1][2][3] |
| Molecular Weight | 128.15 g/mol [1] |
| Canonical SMILES | C1CNCCC1(C#N)F[3] |
| InChI Key | DEEYWONXIDDLIT-UHFFFAOYSA-N[3] |
Physicochemical Characteristics: An Analysis
Direct experimental data for many physical properties of this compound are not widely published. However, by analyzing structurally related analogs, we can establish a scientifically grounded profile of its expected characteristics.
| Property | Predicted Value / Characteristic | Rationale and Comparative Analysis |
| Physical State | White to off-white crystalline powder or solid | This prediction is based on analogous structures. For instance, N-Boc-piperidine-4-carbonitrile, which has a bulky protecting group, is a powder with a melting point of 60-63 °C.[4] The presence of polar fluorine and nitrile groups in the target molecule would likely lead to strong intermolecular interactions, favoring a solid state at room temperature. |
| Melting Point | No experimental data available. Expected to be higher than related non-fluorinated analogs. | The polarity imparted by both the C-F and C≡N bonds should increase crystal lattice energy, resulting in a higher melting point compared to simpler piperidines. |
| Boiling Point | No experimental data available. | The boiling point is anticipated to be significantly higher than that of 4-fluoropiperidine (~120 °C) due to the increased molecular weight and strong dipole moment of the nitrile group. |
| Solubility | Soluble in polar organic solvents such as methanol, chloroform, and DMSO. Limited solubility in water. | The piperidine nitrogen offers a site for hydrogen bonding, and the polar C-F and C≡N bonds enhance affinity for polar solvents. However, the overall hydrocarbon backbone limits extensive aqueous solubility. |
| pKa | Expected to be lower than piperidine (~11.2). | The electron-withdrawing effects of the geminal fluorine and nitrile groups at the 4-position will decrease the electron density on the piperidine nitrogen, thereby reducing its basicity and lowering its pKa. This modulation is a key feature exploited in drug design to control the ionization state of the molecule at physiological pH.[5] |
Spectroscopic Signature for Structural Verification
The definitive identification and quality control of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete "fingerprint."
-
¹H NMR: The proton spectrum will be complex. The protons on the piperidine ring (at C2, C3, C5, and C6) will appear as multiplets, typically in the 1.5-3.5 ppm range. The key feature will be the presence of coupling between the fluorine atom and the protons on the adjacent carbons (C3 and C5), resulting in additional splitting of these signals (²JH-F and ³JH-F couplings).
-
¹³C NMR: The carbon spectrum, typically acquired with proton decoupling, will show distinct signals for each carbon atom.[6]
-
The nitrile carbon (C≡N) is expected in the 115-125 ppm region.
-
The quaternary carbon (C4) bonded to fluorine will be highly informative, appearing as a doublet due to strong one-bond carbon-fluorine coupling (¹JC-F). Its chemical shift will be significantly downfield.
-
The carbons adjacent to the nitrogen (C2 and C6) will appear around 40-50 ppm.
-
-
¹⁹F NMR: This experiment is crucial for confirming the presence of fluorine. A single resonance is expected for the fluorine atom at the C4 position. Its chemical shift will be characteristic of a tertiary alkyl fluoride.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For this compound, the most diagnostic absorption band is the sharp, moderately intense peak corresponding to the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2220-2260 cm⁻¹.
The Strategic Role in Medicinal Chemistry
The incorporation of fluorinated piperidine scaffolds is a well-established strategy in modern drug design to optimize drug-like properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically susceptible position can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug molecule.
-
pKa Modulation: As previously discussed, fluorine's inductive effect allows for the fine-tuning of the basicity of the piperidine nitrogen.[5] This is critical for controlling a compound's solubility, cell permeability, and potential for off-target interactions, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[5]
-
Conformational Control & Binding Affinity: The fluorine atom can influence the conformational preference of the piperidine ring and engage in specific, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and selectivity.
The nitrile group is also pharmacologically significant. It can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. Furthermore, it serves as a versatile chemical intermediate, readily convertible to amines, carboxylic acids, or tetrazoles, enabling the exploration of a wide chemical space during lead optimization.
Caption: Generalized synthetic workflow for this compound.
Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the known hazards of its structural analogs, such as piperidine-4-carbonitrile and various fluoropiperidines.
Hazard Assessment
-
Acute Toxicity: Assumed to be harmful if swallowed, based on data for piperidine-4-carbonitrile (Acute Tox. 4 Oral).
-
Skin and Eye Contact: Assumed to cause serious eye damage and potential skin irritation or burns. Analogs like 4-fluoropiperidine are classified as causing severe skin burns and eye damage. It is imperative to avoid all direct contact.
-
Inhalation: Vapors or dust may be harmful and cause respiratory tract irritation.
Recommended Handling Procedures
A self-validating system of protocols ensures researcher safety.
-
Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a standard laboratory coat. Ensure sleeves are buttoned.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Caption: Logical relationship between controls and required PPE.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents and strong acids. Recommended storage temperature is often between 2-8°C to ensure long-term stability.
Conclusion
This compound stands out as a highly valuable and sophisticated building block for drug discovery. While comprehensive experimental data on its physical properties remains to be fully published, a clear and reliable profile can be constructed through the analysis of its constituent parts and related analogs. Its true value lies in the strategic combination of a privileged piperidine core with the pKa-modulating and metabolically-stabilizing properties of fluorine, and the synthetic versatility of a nitrile group. For medicinal chemists, this compound offers a direct route to novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.
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Methodological & Application
Application Note & Protocol: Synthesis of 4-Fluoropiperidine-4-carbonitrile Hydrochloride via Electrophilic Fluorination
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-fluoropiperidine-4-carbonitrile scaffold is a privileged motif in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the piperidine ring can significantly modulate physicochemical properties such as basicity (pKa) and lipophilicity, leading to improved pharmacokinetic profiles and enhanced binding affinity for biological targets.[1][2] This document provides a comprehensive, field-proven guide for the synthesis of this compound hydrochloride, a versatile building block for drug discovery. The described two-step protocol involves the electrophilic fluorination of a commercially available N-Boc protected precursor using Selectfluor™, followed by an efficient acidic deprotection to yield the target compound. This method is robust, scalable, and utilizes modern reagents that enhance safety and efficiency compared to classical fluorination techniques.[3]
Scientific Rationale & Mechanistic Overview
The piperidine ring is one of the most prevalent saturated N-heterocycles in approved pharmaceuticals, offering a versatile and conformationally defined scaffold.[4] Fluorine incorporation is a key strategy in drug design to fine-tune molecular properties for improved "drug-like" characteristics.[1][5] The synthesis of this compound is most effectively achieved through a direct electrophilic fluorination of a stabilized carbanion precursor.
Chosen Synthetic Strategy: The protocol is designed as a two-step sequence for maximum reliability and purity of the final product:
-
Electrophilic Fluorination: The synthesis begins with the commercially available N-Boc-4-cyanopiperidine.[6] The hydrogen atom at the C4 position, being alpha to the electron-withdrawing nitrile group, is acidic. Treatment with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) generates a stabilized carbanion at a low temperature.[7][8] This nucleophilic intermediate is then quenched with an electrophilic fluorine source.
-
N-Boc Deprotection: The resulting N-Boc-4-fluoro-4-cyanopiperidine intermediate is then deprotected under acidic conditions using hydrochloric acid in dioxane to yield the final product as a stable hydrochloride salt.[9][10][11]
Reagent Selection Causality:
-
Substrate: N-Boc-4-cyanopiperidine is an ideal starting material. The tert-butoxycarbonyl (Boc) group effectively protects the piperidine nitrogen from reacting and is stable under the basic conditions of the fluorination step, yet it is easily removed under acidic conditions.[12]
-
Base: LiHMDS is chosen for its high basicity and significant steric bulk, which favors clean deprotonation at the desired C4 position without competing nucleophilic addition to the nitrile.[7]
-
Fluorinating Agent: Selectfluor™ (F-TEDA-BF₄) is the reagent of choice for electrophilic fluorination.[13] It is a stable, crystalline solid that is significantly safer and easier to handle than hazardous alternatives like elemental fluorine.[14][15] Its high reactivity and efficiency lead to excellent yields in fluorinating carbon nucleophiles.[3][16] The mechanism involves the attack of the carbanion on the electrophilic fluorine atom of the Selectfluor™ reagent.[17]
Experimental Workflow Diagram
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
This procedure details the formation of the fluorinated intermediate via electrophilic fluorination.
Materials & Reagents:
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. |
| N-Boc-4-cyanopiperidine | 91419-52-2 | 210.27 | 5.00 g | 1.0 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 167.33 | 26.2 mL (1.0 M) | 1.1 |
| Selectfluor™ (F-TEDA-BF₄) | 140681-55-6 | 354.26 | 9.25 g | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 120 mL | - |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | 200 mL | - |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add N-Boc-4-cyanopiperidine (5.00 g, 23.8 mmol).
-
Dissolution: Add 100 mL of anhydrous THF to the flask. Stir the solution under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition (Deprotonation): Slowly add 1.0 M LiHMDS in THF (26.2 mL, 26.2 mmol) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Insight: A strong, non-nucleophilic base is essential to deprotonate the C-H bond alpha to the nitrile without attacking the nitrile group itself.[7] The low temperature maintains the stability of the resulting carbanion.
-
-
Anion Formation: Stir the resulting solution at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve Selectfluor™ (9.25 g, 26.2 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Causality Insight: Selectfluor™ acts as an electrophilic fluorine ("F+") donor.[3] The electron-rich carbanion attacks the fluorine atom, displacing the neutral TEDA moiety.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the product as a white solid.
Protocol 2: Deprotection to this compound Hydrochloride
This procedure details the removal of the N-Boc protecting group to yield the final product.[18]
Materials & Reagents:
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (Example) |
| tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate | - | 228.28 | 4.00 g |
| 4M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | 40 mL |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the fluorinated intermediate (4.00 g, 17.5 mmol).
-
Acid Addition: Add 40 mL of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours. A white precipitate will typically form during this time. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Add 100 mL of diethyl ether to the reaction mixture to ensure complete precipitation of the product.
-
Filtration: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Drying: Dry the solid under high vacuum to yield this compound hydrochloride. The product is typically used without further purification.
Data & Characterization
Table of Expected Results:
| Step | Product | Starting Mass | Expected Yield | Physical Form |
| 1 | N-Boc-4-fluoro-4-cyanopiperidine | 5.00 g | 75-85% | White Solid |
| 2 | This compound HCl | 4.00 g | >95% | White Solid |
Characterization Guidelines: The identity and purity of the final product should be confirmed by standard analytical methods.
-
¹H NMR: Expected signals include multiplets for the piperidine ring protons. The proton signals alpha to the nitrogen will show a downfield shift compared to the Boc-protected intermediate.
-
¹³C NMR: Key signals include the quaternary carbon bearing the fluorine and nitrile, the nitrile carbon, and the carbons of the piperidine ring.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
Mass Spectrometry (ESI+): The parent ion for the free base [M+H]⁺ should be observed at m/z ≈ 129.08.
Safety & Handling Precautions
-
LiHMDS: Is a pyrophoric and corrosive reagent. Handle under an inert atmosphere (Nitrogen or Argon) at all times. All glassware must be thoroughly dried. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Selectfluor™: Is a strong oxidizing agent and can be harmful if swallowed or in contact with skin.[19] Avoid contact with acids. Handle in a well-ventilated fume hood and wear standard PPE.[20]
-
4M HCl in Dioxane: Is highly corrosive and toxic. Dioxane is a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.[9]
-
General: Perform a thorough risk assessment before beginning any chemical synthesis.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound hydrochloride. The use of modern, commercially available reagents like N-Boc-4-cyanopiperidine and Selectfluor™ makes this synthesis accessible, safe, and efficient for medicinal chemistry laboratories. The resulting fluorinated piperidine is a valuable building block, enabling researchers and drug development professionals to explore novel chemical space and design next-generation therapeutics with potentially superior pharmacological properties.
References
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Ager, D. J., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]
-
Stavber, S., & Jereb, M. (2010). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Molecules, 15(8), 5432-5456. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Retrieved from [Link]
-
NIH. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectfluor and Its Analogs Electrophilic Fluorination for Preparing Alkyl Fluorides. Retrieved from [Link]
-
Gillaizeau, I., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1385-1390. Retrieved from [Link]
-
Jereb, M., & Stavber, S. (2011). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(7), 5770-5804. Retrieved from [Link]
-
NIH. (2021). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Guiry, P. J., et al. (2006). A Novel, Chemoselective and Efficient Method for the Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 71(25), 9624-9627. Retrieved from [Link]
-
ATB. (n.d.). 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ElectronicsAndBooks. (2007). Asymmetric deprotonation of N-Boc-piperidines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoropiperidine. Retrieved from [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
RSC Publishing. (2017). Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. Retrieved from [Link]
-
ResearchGate. (2007). Asymmetric deprotonation of N-Boc-piperidines. Retrieved from [Link]
-
NIH. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
ResearchGate. (2017). Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. Retrieved from [Link]
-
Chemdad. (n.d.). 1-Boc-4-cyanopiperidine. Retrieved from [Link]
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Application Note: The Strategic Deployment of 4-Fluoropiperidine-4-carbonitrile as a Privileged Scaffold in Drug Discovery
An in-depth guide to the strategic application of 4-Fluoropiperidine-4-carbonitrile in modern drug discovery programs.
Abstract and Forward
The confluence of privileged structures and strategic fluorination represents a powerful paradigm in modern medicinal chemistry. The piperidine motif is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its favorable physicochemical properties and its ability to provide a three-dimensional exit vector to explore chemical space.[1][2] The introduction of fluorine, the most electronegative element, offers a subtle yet potent tool to modulate molecular properties, enhancing everything from metabolic stability to target affinity.[3][4]
This document serves as a detailed application guide for This compound , a building block that elegantly combines these features. It houses a piperidine ring, a stereochemically defined quaternary center, a strategically placed fluorine atom, and a versatile nitrile functional group. We will explore the underlying chemical principles that make this scaffold valuable, provide detailed protocols for its synthetic manipulation, and present its application in key therapeutic areas such as oncology and central nervous system (CNS) disorders.
The Physicochemical and Pharmacokinetic Advantages of the Scaffold
The unique arrangement of functional groups in this compound imparts a suite of desirable properties that can be leveraged to overcome common drug discovery challenges.
Pillar 1: Strategic Fluorination at the C4 Position
The geminal fluoro-nitrile substitution at the C4 position is the scaffold's most defining feature. The fluorine atom exerts a profound influence on the molecule's behavior.
-
pKa Modulation: The strong electron-withdrawing effect of the fluorine atom significantly lowers the basicity (pKa) of the piperidine nitrogen.[5] This is a critical feature for optimizing drug candidates. A lower pKa can reduce unwanted off-target activity, such as hERG channel affinity which is linked to cardiac toxicity, and improve the ADME profile by fine-tuning the fraction of the neutral species required for membrane permeation.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~115 kcal/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[6] Placing a fluorine atom at a potential site of oxidative metabolism—a common "soft spot" on aliphatic rings—can effectively block this pathway, thereby increasing the drug's half-life and oral bioavailability.[4][8]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[4][6][9] This is particularly advantageous for targeting intracellular proteins or for achieving sufficient exposure in the CNS.[3]
-
Conformational Control: The gauche effect preference of fluorine can influence the conformational equilibrium of the piperidine ring, potentially locking it into a more bioactive conformation for a specific protein target.[3]
Data Presentation: Impact of Fluorination on Physicochemical Properties
The following table quantifies the impact of fluorine and nitrile substitution on the core piperidine scaffold.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa (Basic) | TPSA (Ų) |
| Piperidine | 85.15 | 0.83 | 11.2 | 12.03 |
| 4-Fluoropiperidine | 103.14 | 0.69 | 9.4[10] | 12.03 |
| This compound | 128.15 | 0.45 | ~8.5 (Estimated) | 35.82 |
Calculated values (except where noted) are estimates from standard cheminformatics software (e.g., ChemDraw, MarvinSketch). The pKa of this compound is estimated to be lower than that of 4-fluoropiperidine due to the additional inductive effect of the nitrile group.
Pillar 2: The Versatility of the α-Fluoronitrile Group
The nitrile moiety is not merely a placeholder; it is a versatile functional handle and a valuable pharmacophoric element.
-
Hydrogen Bond Acceptor: The nitrogen of the nitrile can act as a hydrogen bond acceptor, forming key interactions within a protein's binding pocket.
-
Bioisosteric Replacement: The nitrile group can serve as a bioisostere for a carbonyl group or other polar functionalities.[11][12] Furthermore, it can be synthetically converted into a tetrazole ring, a well-established non-classical bioisostere for a carboxylic acid, which often improves metabolic stability and cell permeability.[13][14]
-
Synthetic Handle: The nitrile is a gateway to a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and amides, dramatically expanding the synthetic possibilities from a single building block.[15]
Diagram: Strategic Value of the this compound Scaffold
Caption: Key benefits derived from the unique structure of this compound.
Application in Target Classes
This building block is particularly well-suited for discovery programs targeting kinases and CNS receptors.
Kinase Inhibitors
The piperidine scaffold is a common feature in many ATP-competitive kinase inhibitors, often linking the core hinge-binding moiety to a solvent-exposed region.[16][17]
-
Rationale: The this compound scaffold can be used to introduce a rigid, 3D exit vector from a core heterocycle (e.g., pyrrolopyrimidine, pyrazolopyrimidine). The piperidine nitrogen allows for attachment to the core, while the C4 position can be functionalized after converting the nitrile to an amine or carboxylic acid, enabling exploration of the solvent-front. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential metabolism on the ring. The AKT inhibitor AZD5363, for example, features a related 4-amino-piperidine-4-carboxamide core, highlighting the utility of this substitution pattern.[18]
Central Nervous System (CNS) Agents
Achieving optimal brain penetration is a primary challenge in CNS drug discovery. The properties of this scaffold are highly advantageous for this purpose.
-
Rationale: Successful CNS drugs often require a delicate balance of lipophilicity and basicity to cross the blood-brain barrier (BBB) while avoiding efflux by transporters like P-glycoprotein (P-gp). The fluorine-induced pKa reduction can lower the positive charge at physiological pH (7.4), reducing the molecule's affinity for P-gp and other efflux pumps. This, combined with the overall increase in lipophilicity, can significantly improve brain exposure.[3] The scaffold is relevant for targets like dopamine transporters, sigma receptors, and other GPCRs where piperidine-containing ligands have shown efficacy.[19][20][21][22]
Experimental Protocols and Synthetic Workflows
The true utility of a building block lies in its synthetic tractability. This compound offers two primary handles for chemical modification: the secondary amine of the piperidine ring and the nitrile group.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of the scaffold with an aryl bromide to generate an N-aryl piperidine, a common motif in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the aryl bromide followed by this compound.
-
Add anhydrous toluene (or dioxane) to achieve a concentration of ~0.1 M with respect to the starting piperidine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.
Causality: The Buchwald-Hartwig reaction is a robust palladium-catalyzed cross-coupling method ideal for forming C-N bonds. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination, leading to high yields.
Protocol 2: Conversion of Nitrile to Primary Amine
This protocol details the reduction of the nitrile to a primary aminomethyl group, which can be used as a key attachment point for further diversification.
Materials:
-
N-protected-4-Fluoropiperidine-4-carbonitrile (e.g., N-Boc derivative) (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Note: Protect the piperidine nitrogen (e.g., with a Boc group) prior to this step to avoid side reactions.
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the N-protected starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and portion-wise, add LiAlH₄ to the stirred solution. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by LC-MS (typically 2-6 hours).
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude primary amine, which can be purified by chromatography if necessary.
Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing the nitrile to a primary amine. Protecting the piperidine nitrogen is essential as the N-H bond would otherwise be deprotonated by the hydride reagent.
Diagram: Synthetic Diversification Workflow
Caption: Synthetic pathways for diversifying the this compound core.
Conclusion
This compound is more than just a building block; it is a pre-validated solution to several common challenges in drug discovery. The strategic incorporation of fluorine provides a robust method for modulating pKa, blocking metabolic soft spots, and enhancing membrane permeability. The versatile nitrile group serves as both a key pharmacophoric element and a flexible synthetic handle. By leveraging the principles and protocols outlined in this guide, research scientists can accelerate their drug discovery programs and develop novel candidates with improved potency, selectivity, and pharmacokinetic profiles.
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The Synthetic Versatility of 4-Fluoropiperidine-4-carbonitrile: A Guide to Reaction Protocols and Applications
Introduction: The Strategic Importance of Fluorinated Piperidines in Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a reliable scaffold for introducing three-dimensional diversity into drug candidates. The strategic incorporation of fluorine into this scaffold, particularly at the 4-position, offers a powerful tool to modulate key physicochemical and pharmacological properties.[2] Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, influencing drug-receptor interactions and reducing off-target effects, such as hERG channel affinity.[2] Furthermore, the C-F bond can enhance metabolic stability and membrane permeability. When combined with a nitrile group, as in 4-Fluoropiperidine-4-carbonitrile, the synthetic utility of the scaffold is significantly expanded, providing a gateway to a diverse array of complex molecules, most notably spirocyclic systems which are of increasing interest in modern drug design.[3][4]
This technical guide provides detailed application notes and reaction protocols for the synthesis and derivatization of this compound, with a focus on its N-Boc protected form, a key intermediate for many synthetic routes. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid researchers in their application and adaptation.
PART 1: Synthesis of N-Boc-4-Fluoropiperidine-4-carbonitrile
Workflow for the Synthesis of N-Boc-4-Fluoropiperidine-4-carbonitrile
Caption: Proposed synthetic workflow for N-Boc-4-Fluoropiperidine-4-carbonitrile.
Experimental Protocol: Synthesis of N-Boc-4-Fluoropiperidine-4-carbonitrile (Representative Protocol)
Materials:
-
N-Boc-4-piperidone
-
Trimethylsilyl cyanide (TMSCN)
-
Aniline
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the α-Amino Nitrile. To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in anhydrous DCM at 0 °C, add TMSCN (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude α-amino nitrile.
-
Step 2: Fluorination. Dissolve the crude α-amino nitrile in a suitable solvent such as acetonitrile. Add Selectfluor™ (1.1 eq) portion-wise at room temperature. Stir the reaction for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
PART 2: N-Boc Deprotection Protocols
The removal of the Boc protecting group is a common and often necessary step to enable further reactions at the piperidine nitrogen. The choice of deprotection method depends on the sensitivity of the substrate to acidic conditions.
Comparative Summary of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Deprotection (TFA) | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[5] | >95%[5] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[5] |
| Acidic Deprotection (HCl) | 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours[5] | Quantitative[5] | The hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[5] |
| Water-Mediated Deprotection | Deionized water | Water | 90-100 °C | < 15 minutes[6] | Excellent[6] | An environmentally friendly approach.[6] |
Experimental Protocol 1: Acidic N-Boc Deprotection with TFA
-
Dissolve N-Boc-4-Fluoropiperidine-4-carbonitrile (1.0 eq) in DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.[5]
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[5]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[5]
-
To isolate the free amine, dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution until the pH is basic.[5]
-
Extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected this compound.[5]
Experimental Protocol 2: Water-Mediated N-Boc Deprotection
-
Place N-Boc-4-Fluoropiperidine-4-carbonitrile (1 mmol) in a round-bottomed flask.[6]
-
Add deionized water (1 mL) and stir the mixture.[6]
-
Heat the reaction to 90-100 °C, monitoring by TLC. The reaction is typically complete within 12 minutes.[6]
-
After completion, cool the reaction to room temperature.[6]
-
Add Dichloromethane (5 mL) to the stirring mixture.[6]
-
The organic extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the desired product.[6]
PART 3: Application in Spirocycle Synthesis
A key application of this compound is in the synthesis of spirocyclic compounds, which are highly sought after in drug discovery for their conformational rigidity and novel chemical space.[7] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then undergo cyclization reactions. Alternatively, the α-fluoro-α-amino nitrile moiety can participate in cycloaddition reactions.
Workflow for Spiro-imidazolidinone Synthesis
Caption: General workflow for the synthesis of a spiro-imidazolidinone from this compound.
Experimental Protocol: Synthesis of a Spiro-imidazolidinone Derivative (Representative Protocol)
This protocol is based on the general principles of the Strecker and related reactions for the formation of spiro-heterocycles.[4]
Materials:
-
This compound hydrochloride
-
Aniline
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Amide Formation. The nitrile group of this compound can be hydrolyzed to the corresponding amide using concentrated sulfuric acid.
-
Step 2: Condensation. The resulting α-amino amide is then condensed with a reagent like N,N-dimethylformamide dimethyl acetal to form a spirocyclic imidazolinone.[4]
-
Step 3: Reduction. The C=N double bond in the imidazolinone ring can be reduced, for example with sodium borohydride in methanol, to yield the final spiro-imidazolidinone.[4]
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[9] Avoid inhalation of dust and contact with skin and eyes.[10] In case of accidental exposure, consult the material safety data sheet (MSDS) for appropriate first aid measures.[8]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorine atom and a nitrile group on a piperidine scaffold allows for the synthesis of a wide range of complex and biologically relevant molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate.
References
-
Al-Amin, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Bull, J. A., et al. (2014). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 12(35), 6835-6864. Retrieved from [Link]
- Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
-
Preprints.org. (2023-04-25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of spiropiperidine derivatives 179 and 180. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Retrieved from [Link]
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CIGRE - UK. (n.d.). Long-term performance and decomposition of Fluoronitrile-containing gas mixtures in gas-insulated systems. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
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Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Retrieved from [Link]
-
Scientific Update. (2019-11-19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Fluoropiperidine. Retrieved from [Link]
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The Strategic Deployment of 4-Fluoropiperidine-4-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast number of approved pharmaceuticals.[1][2] The strategic introduction of fluorine into this privileged structure has emerged as a powerful tactic to fine-tune molecular properties, enhancing drug-like characteristics such as metabolic stability, pKa modulation, and target binding affinity.[2] This guide delves into the applications of a particularly valuable, yet nuanced building block: 4-Fluoropiperidine-4-carbonitrile. The geminal arrangement of a fluorine atom and a nitrile group at the 4-position of the piperidine ring presents a unique combination of electronic and steric features, offering medicinal chemists a versatile tool for crafting next-generation therapeutics.
Part 1: Application Notes - The "Why" Behind the Scaffold
The decision to incorporate the this compound moiety into a drug candidate is driven by a desire to address specific challenges in drug design. The interplay between the fluorine and nitrile functionalities offers a multi-faceted approach to property modulation.
The Impact of Geminal Fluorine and Nitrile Substitution
The presence of a fluorine atom on the same carbon as a nitrile group creates a unique electronic environment. The high electronegativity of fluorine can significantly lower the pKa of the piperidine nitrogen, a critical parameter influencing a molecule's solubility, permeability, and off-target activity, such as hERG channel binding.[3] This pKa modulation can be a key strategy to mitigate cardiovascular risk and improve the overall safety profile of a drug candidate.
Simultaneously, the nitrile group serves as a versatile synthetic handle and a polar functionality that can engage in specific interactions with a biological target. It can act as a hydrogen bond acceptor or be transformed into other critical functional groups, such as a primary amine or a carboxylic acid, enabling further exploration of the chemical space around the piperidine core.
Key Therapeutic Areas and Molecular Targets
While specific drugs containing the this compound scaffold are not yet prevalent in the market, the application of closely related fluorinated piperidine and cyanopyrrolidine structures provides a strong rationale for its use in several therapeutic areas:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes: A number of DPP-4 inhibitors utilize a cyanopyrrolidine or a fluorinated pyrrolidine core.[4][5] The nitrile group is often crucial for binding to the active site of the enzyme. The introduction of fluorine can enhance potency and improve pharmacokinetic properties.[6] The this compound scaffold is therefore a highly attractive building block for the design of novel DPP-4 inhibitors.
-
Janus Kinase (JAK) Inhibition for Inflammatory Diseases: JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[7][8] Many JAK inhibitors feature a central heterocyclic core, often a pyrrolopyrimidine, with pendant groups that occupy specific binding pockets. The this compound moiety can be incorporated as a key substituent to modulate potency, selectivity, and pharmacokinetic parameters. The fluorine atom can enhance binding affinity through favorable interactions in the active site, while the piperidine ring provides a vector for further chemical modification.
-
Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity and pKa is particularly advantageous for CNS-acting drugs, where brain penetration is a critical factor.[9] The this compound scaffold can be employed to fine-tune these properties, enabling the development of novel therapeutics for a range of neurological and psychiatric conditions.
Part 2: Protocols - The "How-To" Guide
The successful application of this compound in a medicinal chemistry campaign relies on robust and reproducible synthetic protocols. The following section provides detailed, step-by-step methodologies for the preparation of the core scaffold and its subsequent functionalization.
Protocol 1: Synthesis of N-Boc-4-Fluoropiperidine-4-carbonitrile
This protocol outlines a two-step synthesis starting from the commercially available N-Boc-4-cyanopiperidine. The key transformation is an electrophilic fluorination at the carbon alpha to the nitrile group.
Workflow Diagram:
A two-step synthesis of the target compound.
Materials:
-
N-Boc-4-cyanopiperidine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
-
Deprotonation of N-Boc-4-cyanopiperidine:
-
Dissolve N-Boc-4-cyanopiperidine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add the solution of N-Boc-4-cyanopiperidine to the pre-formed LDA solution at -78 °C via a cannula.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Electrophilic Fluorination:
-
Dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF in a separate flask.
-
Slowly add the NFSI solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-4-fluoropiperidine-4-carbonitrile.
-
Protocol 2: Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the Boc protecting group to yield the free amine, this compound, which can then be used in subsequent coupling reactions.
Workflow Diagram:
Boc deprotection to yield the free amine.
Materials:
-
N-Boc-4-fluoropiperidine-4-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Deprotection:
-
Dissolve N-Boc-4-fluoropiperidine-4-carbonitrile in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO3 solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound. The product may be obtained as the free base or its salt depending on the work-up conditions.
-
Protocol 3: Reduction of the Nitrile to a Primary Amine
This protocol details the conversion of the nitrile functionality to a primary amine, a common transformation in drug discovery to introduce a basic center for salt formation or to act as a key pharmacophoric element. The use of a robust reducing agent is necessary due to the sterically hindered nature of the nitrile.
Workflow Diagram:
Nitrile reduction to a primary amine.
Materials:
-
N-Boc-4-fluoropiperidine-4-carbonitrile
-
Raney Nickel (slurry in water) or Rhodium on Alumina (5%)
-
Methanol saturated with ammonia
-
Hydrogen gas (H2)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction vessel, add N-Boc-4-fluoropiperidine-4-carbonitrile.
-
Carefully add a catalytic amount of Raney Nickel (washed with methanol) or Rhodium on Alumina.
-
Add methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization).
-
Heat the reaction mixture (e.g., to 40-60 °C) and shake vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, often using a mobile phase containing a small amount of triethylamine to prevent streaking, to afford N-Boc-4-(aminomethyl)-4-fluoropiperidine.
-
Part 3: Data Presentation and Summary
The strategic advantage of employing the this compound scaffold is best illustrated by comparing the physicochemical properties of the parent piperidine with its fluorinated and cyano-substituted analogs.
Table 1: Calculated Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa (predicted) |
| Piperidine | C5H11N | 85.15 | 0.84 | 11.2 |
| 4-Cyanopiperidine | C6H10N2 | 110.16 | 0.25 | 9.5 |
| 4-Fluoropiperidine | C5H10FN | 103.14 | 0.45 | 9.8 |
| This compound | C6H9FN2 | 128.15 | 0.15 | 7.9 |
Note: cLogP and pKa values are calculated using standard computational models and may vary from experimental values.
The data in Table 1 clearly demonstrates the significant impact of the geminal fluoro and cyano substitution. The pKa of the piperidine nitrogen is dramatically reduced in this compound compared to the parent piperidine and even the monosubstituted analogs. This substantial decrease in basicity can be a critical design element for avoiding off-target liabilities. Furthermore, the calculated logP value suggests that the introduction of both polar groups maintains a favorable lipophilicity profile for drug development.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique electronic and steric properties, stemming from the geminal fluorine and nitrile groups, provide a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic protocols provided herein offer a practical guide for the preparation and functionalization of this important scaffold, enabling its broader application in the discovery and development of novel therapeutics for a wide range of diseases. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug design.
References
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (n.d.). Retrieved from [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
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Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed. Retrieved from [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). Retrieved from [Link]
-
A Generic Approach for the Catalytic Reduction of Nitriles. (2025). ResearchGate. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). NIH. Retrieved from [Link]
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). PubMed. Retrieved from [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (n.d.).
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved from [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). RSC Publishing. Retrieved from [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. (2017). Juniper Publishers. Retrieved from [Link]
-
Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC. (2025). PubMed Central. Retrieved from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved from [Link]
-
Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. (2017). PubMed. Retrieved from [Link]
-
Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. (n.d.). MDPI. Retrieved from [Link]
-
DPP-4 Inhibitor. (2024). FPnotebook. Retrieved from [Link]
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC. (n.d.). Retrieved from [Link]
-
Selectfluor and Its Analogs Electrophilic Fluorination for Preparing Alkyl Fluorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. (2020). ResearchGate. Retrieved from [Link]
-
( 12 ) United States Patent - Googleapis.com. (2019). Retrieved from [Link]
-
How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed. Retrieved from [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. (2008). PubMed. Retrieved from [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Introduction: The Strategic Value of Fluorinated Piperidines in PET Imaging
An authoritative guide for researchers and drug development professionals on the application of 4-fluoropiperidine-4-carbonitrile as a pivotal building block for the synthesis of novel ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging.
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological and pathological processes in vivo. The development of novel PET radiotracers with high specificity and favorable pharmacokinetic profiles is paramount for advancing disease diagnosis, understanding pathology, and accelerating drug development. The piperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of therapeutic agents due to its ability to confer desirable properties such as aqueous solubility and metabolic stability.[1]
The incorporation of fluorine into such scaffolds is a widely adopted strategy to enhance metabolic stability and modulate physicochemical properties like basicity.[2][3][4][5] Specifically, introducing the positron-emitting isotope fluorine-18 (¹⁸F) onto a piperidine core creates opportunities for developing highly specific PET imaging agents. This compound emerges as a particularly valuable synthon in this context. Its structure, featuring a fluorine and a nitrile group on a quaternary carbon, offers a unique combination of metabolic robustness and chemical versatility, making it an ideal starting point for the construction of complex, next-generation PET probes.[6]
Physicochemical Characteristics and Design Rationale
The utility of this compound as a precursor is underpinned by its distinct molecular architecture. Understanding these features is essential for designing efficient radiolabeling strategies and for predicting the in vivo behavior of the resulting tracers.
| Property | Description / Value | Significance in PET Tracer Development |
| Molecular Formula | C₆H₁₀FN | Foundational chemical information. |
| Molecular Weight | 128.15 g/mol | Crucial for stoichiometric calculations in both cold synthesis and radiolabeling. |
| Structure | A piperidine ring substituted at the 4-position with both a fluorine atom and a nitrile (-C≡N) group. | The quaternary center blocks a common site of metabolic oxidation, enhancing in vivo stability.[3][4] |
| Fluorine Position | The C-F bond is strong and located on a non-aromatic, sterically hindered carbon. | This position confers high stability against in vivo defluorination, ensuring the radioactive signal remains on the tracer.[2] |
| Nitrile Group | A versatile functional handle. | Can be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to allow for conjugation to a wide variety of targeting molecules. |
| Basicity (pKa) | The piperidine nitrogen has a pKa of approximately 9.4.[7] | The fluorine atom can modulate the basicity of the nearby nitrogen, which can reduce off-target interactions, such as with the hERG channel.[5] |
Core Application: A Versatile Building Block for ¹⁸F-Radiotracer Synthesis
This compound is not typically labeled directly. Instead, it serves as a foundational scaffold for a multi-step synthesis to create a labeling precursor. This modular approach allows for the late-stage introduction of ¹⁸F, which is critical given the short 109.7-minute half-life of the isotope. The general workflow is a multi-phase process involving non-radioactive ("cold") synthesis followed by the final "hot" radiolabeling step.
Figure 1: General workflow for developing a PET tracer from a this compound scaffold.
Protocol: Automated Radiosynthesis of a [¹⁸F]Fluoropiperidine-based Tracer
This protocol describes a general method for the nucleophilic ¹⁸F-fluorination of a suitable precursor derived from this compound, optimized for an automated synthesis module.
Prerequisites:
-
A tosylate or mesylate precursor of the target molecule.
-
An automated radiosynthesis unit (e.g., GE TRACERlab™, IBA Synthera®) housed in a shielded hot cell.
-
An analytical and semi-preparative HPLC system with UV and radioactivity detectors.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron.
-
Anion exchange cartridge (e.g., QMA).
-
Eluent: Potassium carbonate (K₂CO₃, 2 mg) and Kryptofix 2.2.2 (K₂₂₂, 10 mg) in 80:20 acetonitrile:water (1 mL).
-
Precursor (5-10 mg) dissolved in anhydrous DMSO or acetonitrile (1 mL).
-
Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak).
-
Sterile water for injection, USP.
-
Ethanol, USP.
-
0.22 µm sterile filter.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using the K₂CO₃/K₂₂₂ eluent. Rationale: K₂₂₂ is a phase transfer catalyst that complexes the potassium ion, increasing the nucleophilicity and solubility of the fluoride ion in the organic solvent.
-
-
Azeotropic Drying:
-
The solvent is evaporated from the reaction vessel under a stream of nitrogen or argon with heating (100-110 °C).
-
Anhydrous acetonitrile (2 x 1 mL) is added and evaporated to ensure the reaction environment is completely anhydrous. Rationale: Water is detrimental to nucleophilic substitution reactions as it solvates the fluoride ion, drastically reducing its reactivity.
-
-
Nucleophilic Radiofluorination:
-
The solution of the tosylate or mesylate precursor is added to the dried, activated [¹⁸F]fluoride complex.
-
The reaction vessel is sealed and heated to 100-130 °C for 10-15 minutes. The optimal temperature and time must be determined empirically for each specific precursor.[8] Rationale: This is the key labeling step where the leaving group (e.g., tosylate) is displaced by the [¹⁸F]fluoride ion.
-
-
Purification:
-
After cooling, the crude reaction mixture is diluted with the HPLC mobile phase (e.g., a mixture of acetonitrile and water/buffer) and injected onto a semi-preparative HPLC column.
-
The fraction corresponding to the ¹⁸F-labeled product, identified by its retention time relative to a non-radioactive standard, is collected.
-
-
Reformulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge, which traps the lipophilic product.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol (e.g., 1 mL) and then diluted with sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
-
Figure 2: Automated radiosynthesis and purification workflow for an ¹⁸F-labeled piperidine tracer.
Quality Control for In-Vivo Use
Every batch of radiotracer intended for preclinical or clinical use must undergo rigorous quality control to ensure its safety and efficacy.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to product should be the major peak. |
| Identity of Product | Co-elution with non-radioactive standard on Radio-HPLC | Retention time of radioactive peak must match the standard. |
| Molar Activity (Aₘ) | Calculated from total radioactivity and mass of the product (from HPLC-UV) | Typically > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection. |
| pH | pH paper or meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |
| Sterility & Endotoxins | Standard pharmacopeial methods | Sterile and pass endotoxin test (< 175 EU/V). |
In Vitro and Preclinical Evaluation
Following successful synthesis, the new radiotracer must be characterized to validate its biological activity.
-
In Vitro Binding Assays: Competition binding assays using cell membranes or tissue homogenates expressing the target of interest are performed to determine the tracer's affinity (Kᵢ) and selectivity.[6][8][9]
-
Cell Uptake Studies: Experiments using cultured cells are conducted to confirm specific uptake and internalization of the radiotracer.
-
In Vivo PET/CT Imaging: The tracer is administered to animal models (e.g., mice or rats) to assess its biodistribution, pharmacokinetics, and ability to visualize the target.[8] Blocking studies, where a non-radioactive competitor is co-injected, are essential to demonstrate target-specific binding in vivo.[6][9]
-
Ex Vivo Biodistribution: After the final imaging time point, animals are euthanized, and organs are harvested and counted in a gamma counter to provide a quantitative and detailed distribution profile of the radiotracer.
Conclusion
This compound is a highly strategic and enabling building block for the synthesis of novel ¹⁸F-labeled PET tracers. Its inherent stability and functional versatility allow for the creation of sophisticated molecular imaging probes. The methodologies and protocols detailed herein provide a comprehensive guide for researchers to leverage this synthon in the development of next-generation radiopharmaceuticals to probe complex biological systems and advance the fight against disease.
References
-
Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Li, Y., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of Medicinal Chemistry. Available from: [Link]
-
Chen, Z., et al. (2014). Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. Available from: [Link]
-
Chattopadhyay, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules. Available from: [Link]
-
Yang, J., et al. (2012). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry. Available from: [Link]
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Gorin, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available from: [Link]
-
Ye, J., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
-
Ye, J., et al. (2016). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4- carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf. Available from: [Link]
-
Vomstein, T., et al. (2019). MCR Scaffolds Get Hotter with 18 F-Labeling. Molecules. Available from: [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistrySelect. Available from: [Link]
-
Verhoog, S., et al. (2020). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Chemical Biology. Available from: [Link]
-
Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Brust, P., et al. (2012). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. European Journal of Medicinal Chemistry. Available from: [Link]
-
Boyd, M. J., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available from: [Link]
-
Sadeghi, S., et al. (2015). Optimization of Radiochemical Reactions Using Droplet Arrays. Journal of Visualized Experiments. Available from: [Link]
-
Ferreira, N., et al. (2022). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Molecules. Available from: [Link]
-
Hausner, S. H., et al. (2008). Radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel [18F]fluorinated aldehyde-containing prosthetic groups. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Cumming, G. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoropiperidine. PubChem Compound Database. Available from: [Link]
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- 5. scientificupdate.com [scientificupdate.com]
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- 7. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for 4-Fluoropiperidine-4-carbonitrile characterization
An In-Depth Guide to the Analytical Characterization of 4-Fluoropiperidine-4-carbonitrile
Introduction: this compound is a crucial building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the introduction of a fluorine atom and a carbonitrile group at the 4-position offers unique properties for modulating potency, selectivity, and metabolic stability in drug candidates.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, thereby guaranteeing the integrity of downstream drug discovery and development processes. This guide provides a comprehensive overview of the essential analytical techniques, complete with detailed protocols and data interpretation insights, designed for researchers and drug development professionals.
Physicochemical Properties and Structure
A foundational understanding of the molecule's properties is the first step in its analytical assessment.
-
Chemical Structure:
Source: PubChem CID 46942210[2]
-
Key Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₆H₉FN₂ | PubChem[2] |
| Molecular Weight | 128.15 g/mol | PubChem[2] |
| Exact Mass | 128.07497646 Da | PubChem[2] |
| Topological Polar Surface Area | 35.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Comprehensive Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures that all aspects of the molecule's identity and purity are assessed.
Sources
Application Note: Comprehensive NMR Analysis of 4-Fluoropiperidine-4-carbonitrile
Abstract
This application note provides a detailed guide for the structural elucidation of 4-Fluoropiperidine-4-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry, the precise characterization of this fluorinated piperidine scaffold is critical for drug development and quality control.[1] We present optimized protocols for ¹H, ¹³C, and ¹⁹F NMR data acquisition and offer an in-depth analysis of the expected spectral features. This guide is designed for researchers, scientists, and drug development professionals seeking to perform robust NMR analysis on this and structurally related compounds.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] The strategic incorporation of fluorine atoms into such structures can profoundly modulate key drug properties, including metabolic stability, membrane permeability, and binding affinity, by altering basicity (pKa) and lipophilicity.[2] this compound (CAS No: 1263281-75-9) is a valuable synthetic intermediate that combines the piperidine core with two potent electron-withdrawing groups at the C4 position: a fluorine atom and a nitrile group.[3][4] This unique substitution pattern makes it an attractive precursor for novel therapeutic agents.[5][6]
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework through the analysis of chemical shifts, spin-spin couplings, and nuclear Overhauser effects. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, offers a unique spectroscopic handle for analysis, making multinuclear NMR an indispensable tool.[7][8]
Experimental Protocols
The following protocols are designed for a standard 400 MHz NMR spectrometer. Instrument parameters should be adjusted accordingly for different field strengths.
Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation.
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with higher polarity or for temperature-dependent studies, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used.
-
Causality Note: Deuterated solvents are used to avoid large, interfering signals from the solvent protons in ¹H NMR. The choice of solvent can slightly alter the chemical shifts of the analyte due to varying solvent-solute interactions.
-
-
Dissolution: Securely cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard such as tetramethylsilane (TMS) or trifluorotoluene can be added. For routine structural confirmation, the residual solvent peak is often sufficient for referencing.
NMR Data Acquisition Workflow
The logical flow for acquiring a full set of spectra for structural confirmation is outlined below.
Caption: Workflow from sample preparation to final structural analysis.
Spectrometer Setup and Parameters
A. ¹H NMR Spectroscopy
-
Purpose: To determine the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Protocol:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the temperature (e.g., 298 K).
-
Load a standard proton experiment parameter set.
-
Adjust parameters as follows:
-
Pulse Program: zg30 (standard 30° pulse)
-
Spectral Width (SW): ~12 ppm, centered around 5 ppm.
-
Acquisition Time (AQ): ≥ 3.0 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 8 to 16
-
-
Causality Note: A 30° pulse angle and a relatively short relaxation delay are sufficient for qualitative analysis, providing a good balance between signal intensity and experiment time. A longer delay (e.g., 5 * T₁) would be required for accurate integration in quantitative analysis.[9]
-
B. ¹³C NMR Spectroscopy
-
Purpose: To determine the number of distinct carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Protocol:
-
Use the same locked and shimmed sample.
-
Load a standard carbon experiment with proton decoupling.
-
Adjust parameters as follows:
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Spectral Width (SW): ~220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1.5 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 1024 or more.
-
-
Causality Note: ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio, necessitating a larger number of scans to achieve a good signal-to-noise ratio.[10] Quaternary carbons, like C4 and the nitrile carbon, often have longer relaxation times and may appear weaker.
-
C. ¹⁹F NMR Spectroscopy
-
Purpose: To directly observe the fluorine atom, providing a highly sensitive probe of its local electronic environment.[7]
-
Protocol:
-
Use the same locked and shimmed sample.
-
Tune the appropriate probe channel to the ¹⁹F frequency.
-
Load a standard fluorine experiment.
-
Adjust parameters as follows:
-
Pulse Program: zg30
-
Spectral Width (SW): ~250 ppm, centered around -150 ppm.
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 16 to 64
-
-
Data Analysis and Interpretation
The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a self-validating system for the complete structural assignment of this compound.
Sources
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- 6. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoropiperidine-4-carbonitrile
Introduction
4-Fluoropiperidine-4-carbonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a nitrile group onto the piperidine scaffold can modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutics.[1][2] However, the unique combination of a basic nitrogen, a polar nitrile function, and the highly electronegative fluorine atom presents distinct challenges for purification.
This application note provides a comprehensive guide to the development of a robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. We will delve into the rationale behind the selection of chromatographic conditions, a detailed purification protocol, and strategies for troubleshooting common issues, ensuring researchers, scientists, and drug development professionals can achieve high purity of this critical intermediate.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is paramount for developing an effective HPLC method.
| Property | Value (Estimated/Inferred) | Rationale and Chromatographic Implication |
| Molecular Formula | C₆H₉FN₂ | |
| Molecular Weight | 128.15 g/mol | Influences diffusion rates and loading capacity on the column. |
| pKa (basic) | ~8.5 - 9.5 | The piperidine nitrogen is basic (pKa of 4-fluoropiperidine is ~9.4).[3] This is the most critical factor, as it can lead to strong interactions with acidic silanol groups on silica-based columns, resulting in severe peak tailing.[4][5][6] Mobile phase pH control is essential to ensure a consistent ionization state and good peak shape. |
| Polarity | Polar | The presence of the fluorine and nitrile groups, in addition to the secondary amine, imparts significant polarity. This can lead to poor retention on traditional reversed-phase (C18) columns, especially with highly aqueous mobile phases. |
| UV Absorbance | Weak | The molecule lacks a strong chromophore, which may result in low sensitivity with UV detection. The nitrile group provides some weak absorbance at low wavelengths (~200-220 nm). |
| Solubility | Likely soluble in water and polar organic solvents | Good solubility in typical HPLC mobile phase components is expected. |
HPLC Method Development: A Rational Approach
The primary challenge in the HPLC purification of this compound is managing its basicity to achieve symmetrical peak shapes and efficient separation from impurities. A reversed-phase approach is generally preferred for its versatility and robustness.
Column Selection: Mitigating Silanol Interactions
Standard silica-based C18 columns often exhibit free silanol groups that can interact ionically with basic analytes like this compound, causing peak tailing.[4][5][6] To circumvent this, several column chemistries are recommended:
-
End-capped C18 Columns: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.
-
Polar-Embedded Columns: These phases incorporate a polar group (e.g., amide or carbamate) near the silica surface, which shields the analyte from residual silanols and can improve retention of polar compounds.
-
Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity through π-π interactions, which may be beneficial for separating aromatic impurities.
For this application, a high-quality, end-capped C18 column is selected as the primary choice due to its broad applicability and proven performance with basic compounds.
Mobile Phase Optimization: The Key to Symmetrical Peaks
The mobile phase composition, particularly its pH, is the most critical parameter for controlling the chromatography of this compound.
-
pH Control: To ensure consistent protonation of the piperidine nitrogen and minimize interactions with silanols, the mobile phase should be buffered at a pH at least 2 units below the analyte's pKa.[7] An acidic mobile phase (pH 2.5-3.5) is therefore ideal. This protonates the analyte, leading to a consistent charge state, and suppresses the ionization of residual silanols on the stationary phase.[7]
-
Buffer Selection: Volatile buffers are preferred for preparative HPLC to facilitate easy removal from the purified fractions.
-
Formic Acid (0.1% v/v): Provides a pH of approximately 2.7 and is highly compatible with mass spectrometry (LC-MS) for fraction analysis.
-
Trifluoroacetic Acid (TFA) (0.1% v/v): Offers a lower pH (~2) and can act as an ion-pairing agent to further improve peak shape. However, it can be difficult to remove from the final product and may suppress ionization in MS detection.
-
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for reversed-phase HPLC due to its lower viscosity and better UV transparency at low wavelengths.
Detection
Given the weak UV absorbance of this compound, detection should be performed at a low wavelength, typically between 200-220 nm. If sensitivity is a major issue, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed. For routine purification, UV detection is often sufficient. Pre-column derivatization with a UV-active agent is another strategy to enhance sensitivity, though it adds complexity to the workflow.[8][9]
Potential Impurities and Separation Strategy
A robust purification method must effectively separate the target compound from potential impurities arising from the synthetic route. Common impurities in the synthesis of fluorinated piperidines may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Des-fluoro Impurity: Loss of the fluorine atom is a common side reaction in the synthesis of fluorinated heterocycles.[1]
-
Hydrolyzed Nitrile: The nitrile group may be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain reaction or workup conditions.
-
Positional Isomers or Stereoisomers: Depending on the synthetic strategy, other isomers may be formed. If the 4-position is a stereocenter, chiral purification may be necessary.[10][11][12][13]
A gradient elution method, starting with a high aqueous composition and gradually increasing the organic solvent, will be effective in separating compounds with a range of polarities.
Detailed Preparative HPLC Protocol
This protocol provides a starting point for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the sample.
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size), end-capped.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (≥98%).
-
Crude this compound.
-
0.45 µm syringe filters.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To a 1 L volumetric flask, add 1 mL of formic acid and dilute to the mark with HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To a 1 L volumetric flask, add 1 mL of formic acid and dilute to the mark with HPLC-grade acetonitrile.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.
-
The target concentration for preparative runs will depend on the column dimensions and loading capacity. A starting point is 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Conditions
The following conditions are a robust starting point for method development.
| Parameter | Condition |
| Column | End-capped C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 5% to 40% B over 20 minutes |
| 40% to 95% B over 2 minutes | |
| Hold at 95% B for 3 minutes | |
| 95% to 5% B over 1 minute | |
| Re-equilibrate at 5% B for 4 minutes | |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration and column loading) |
Workflow and Visualization
The overall workflow for the purification of this compound is depicted below.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoropiperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 4-fluoropiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Poor Quality Starting Materials | The purity of your starting materials, such as N-Boc-4-piperidone and diethylaminosulfur trifluoride (DAST) or other fluorinating agents, is critical. Impurities can interfere with the reaction. Action: Ensure all reagents are of high purity and appropriately stored. For instance, DAST is moisture-sensitive and should be handled under anhydrous conditions. Consider purifying starting materials if their quality is questionable. |
| Incomplete Reaction | The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions | Several side reactions can compete with the desired synthesis, leading to a lower yield of this compound. A common side product is the elimination product, a tetrahydropyridine derivative, especially at elevated temperatures. Action: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can often minimize the formation of elimination byproducts. The choice of fluorinating agent can also influence side reactions; explore alternative reagents if issues persist. |
| Product Degradation | The product itself might be unstable under the reaction or workup conditions. For example, harsh acidic or basic conditions during extraction and purification can lead to decomposition. Action: Employ mild workup procedures. Use saturated sodium bicarbonate solution for neutralization and be mindful of the pH. During purification by column chromatography, ensure the silica gel is neutral. |
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities that are difficult to separate. How can I identify and minimize these impurities?
Answer:
The formation of impurities is a frequent challenge. Identifying the structure of these byproducts is the first step toward mitigating their formation.
Common Impurities & Mitigation Strategies
| Impurity | Identification & Formation | Mitigation Strategy |
| Des-fluoro analog (Piperidine-4-carbonitrile) | This impurity lacks the fluorine atom at the 4-position. It can be identified by mass spectrometry (lower molecular weight). Its formation can result from incomplete fluorination or a competing reduction pathway. | Ensure a sufficient stoichiometric amount of the fluorinating agent is used. The reaction should be carried out under strictly anhydrous conditions, as moisture can decompose the fluorinating agent. |
| Over-fluorinated or Rearranged Products | In some cases, rearrangement of the carbocation intermediate can lead to isomeric products, or over-fluorination might occur. These can be identified by NMR and mass spectrometry. | The choice of solvent can influence the stability of intermediates. A less polar solvent may help to suppress rearrangement. Careful control of stoichiometry and reaction temperature is also crucial. |
| Elimination Product (Tetrahydropyridine derivative) | As mentioned previously, this is a common byproduct resulting from the elimination of HF. It can be detected by NMR (alkene signals) and mass spectrometry (lower molecular weight). | Maintain a low reaction temperature. The use of a non-coordinating base can sometimes help to trap the generated acid and reduce elimination. |
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify this compound from the reaction mixture. Standard column chromatography is not giving me the desired purity. What are my options?
Answer:
Purification can indeed be challenging due to the polarity of the molecule and the presence of closely related impurities.
Purification Strategies
-
Optimize Column Chromatography:
-
Solvent System: A systematic screen of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. A shallow gradient elution can improve separation.
-
Silica Gel Treatment: If your compound is basic, it may interact strongly with acidic silica gel, leading to tailing and poor separation. Consider using deactivated (neutral) silica gel or adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: As a basic amine, your product can be selectively extracted into an acidic aqueous layer (e.g., dilute HCl), leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Crystallization: If the product is a solid and can be obtained in sufficient purity (>90-95%) after initial purification, crystallization or recrystallization can be an excellent method for achieving high purity. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method starts from N-Boc-4-piperidone. The ketone is first converted to a cyanohydrin, which is then fluorinated. The Boc-protecting group can be subsequently removed under acidic conditions if the free amine is desired. A key step is the fluorination, often achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Q2: What are the critical safety precautions I should take during this synthesis?
Safety is paramount. The synthesis involves hazardous materials that require careful handling.
-
Fluorinating Agents: Reagents like DAST are toxic, corrosive, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Cyanide: The synthesis involves a nitrile group, and any reaction that could potentially release hydrogen cyanide (HCN) gas (e.g., strong acidic hydrolysis at high temperatures) must be avoided or conducted with extreme caution and appropriate safety measures in place.
-
General Precautions: Always wear appropriate PPE.[1][2] Handle all chemicals in a fume hood.[1] Be aware of the specific hazards of all reagents by consulting their Safety Data Sheets (SDS).[2][3]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the protons on the piperidine ring.
-
¹³C NMR will show the carbon signals, including the quaternary carbon attached to the fluorine and nitrile group.
-
¹⁹F NMR is crucial to confirm the presence of the fluorine atom and can provide information about its environment.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final compound.
Q4: Can this synthesis be scaled up? What are the main considerations?
Yes, this synthesis can be scaled up, but with careful consideration:
-
Thermal Management: The fluorination step can be exothermic. When scaling up, it is crucial to have efficient cooling and to add reagents slowly to control the internal temperature and prevent runaway reactions.
-
Mixing: Ensuring efficient mixing becomes more critical on a larger scale to maintain homogeneity and consistent reaction conditions.
-
Workup and Purification: Extraction and purification procedures may need to be adapted for larger volumes. For example, crystallization may become a more practical purification method than chromatography for large quantities.
Q5: Are there alternative fluorinating agents I can use?
While DAST is common, other reagents can be used, each with its own advantages and disadvantages. Some alternatives include:
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered to be thermally more stable and safer than DAST.
-
Selectfluor® (F-TEDA-BF₄): An electrophilic fluorinating agent, which would require a different synthetic strategy, likely involving the fluorination of an enolate or silyl enol ether intermediate. The choice of fluorinating agent can significantly impact the reaction outcome and may require re-optimization of the reaction conditions.[4]
III. Experimental Workflow & Diagrams
Illustrative Synthetic Pathway
The following diagram outlines a typical synthetic route to this compound, starting from the readily available N-Boc-4-piperidone.
Caption: A common synthetic route to this compound.
Troubleshooting Decision Tree
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
IV. References
-
Sigma-Aldrich. (2025). Safety Data Sheet for Diethylaminosulfur trifluoride. Retrieved from a representative SDS.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. Retrieved from a representative SDS.
-
Sigma-Aldrich. (2024). Safety Data Sheet for a related fluorinated piperidine hydrochloride. Retrieved from a representative SDS.
-
Fisher Scientific. (2023). Safety Data Sheet for Piperidine. Retrieved from a representative SDS.
-
Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry, 11, 264-270.
-
Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
PubChem. (n.d.). 4-Fluoropiperidine. National Center for Biotechnology Information.
-
PubChem. (n.d.). 4-Fluoropiperidine hydrochloride. National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile.
-
Zhang, M., et al. (2020). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. Heterocycles, 101(1), 145-164.
-
Merck Process Chemistry Team. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018.
-
Dilman, A., et al. (2019). A general approach to 3-fluoropyridines. Organic & Biomolecular Chemistry, 17(34), 7943-7946.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoropiperidine-4-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 4-Fluoropiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield and purity. The information presented herein is a synthesis of established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a unique scaffold with a stereochemically defined quaternary center containing both a fluorine atom and a nitrile group. The presence of the fluorine atom can significantly modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, making this a desirable moiety in drug design.[1][2] However, the synthesis of this compound presents several challenges, including the potential for side reactions and difficulties in purification. This guide provides a comprehensive question-and-answer-based approach to address these challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis of the Precursor - N-Protected-4-Piperidone
A common and efficient route to this compound begins with a suitable N-protected 4-piperidone. The choice of the protecting group is critical for the success of subsequent steps.
Q1: What is the most suitable N-protecting group for the synthesis of this compound, and why?
A1: The tert-butoxycarbonyl (Boc) group is highly recommended. The Boc group is stable under the conditions required for cyanohydrin formation and subsequent fluorination. It is also readily removed under acidic conditions that are unlikely to affect the fluoro-nitrile moiety. Other protecting groups, such as benzyl (Bn) or carbobenzyloxy (Cbz), may require harsh deprotection conditions (e.g., hydrogenolysis) that could lead to undesired side reactions like hydrodefluorination.[3][4]
Part 2: Introduction of the Cyano Group
The next critical step is the introduction of the cyano group at the 4-position. This is typically achieved through the formation of a cyanohydrin from the N-protected 4-piperidone.
Q2: I am observing low yields during the formation of N-Boc-4-hydroxy-4-cyanopiperidine. What are the likely causes and how can I improve the yield?
A2: Low yields in cyanohydrin formation are often due to an incomplete reaction or decomposition of the product. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that your cyanide source (e.g., KCN or NaCN) and acid catalyst (if used) are of high purity and anhydrous.
-
Reaction Equilibrium: Cyanohydrin formation is an equilibrium process. To drive the reaction forward, you can use a slight excess of the cyanide source. The reaction is also typically favored at lower temperatures.
-
pH Control: The pH of the reaction mixture is crucial. The reaction is generally carried out under slightly acidic conditions to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions can lead to the formation of hydrogen cyanide gas, which is highly toxic and reduces the concentration of the nucleophile. Careful addition of an acid, such as acetic acid, is recommended.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to the decomposition of the cyanohydrin.
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | KCN or NaCN (1.1-1.2 eq.) | Slight excess drives the equilibrium towards the product. |
| Solvent | Aqueous ethanol or methanol | Good solubility for both the piperidone and the cyanide salt. |
| Temperature | 0 °C to room temperature | Favors the cyanohydrin formation and minimizes decomposition. |
| pH | Slightly acidic (pH 5-6) | Catalyzes the reaction without significant HCN formation. |
Part 3: The Fluorination Step - The Core Challenge
The fluorination of the tertiary alcohol in N-Boc-4-hydroxy-4-cyanopiperidine is the most challenging step in the synthesis of this compound. The choice of fluorinating agent and careful control of reaction conditions are paramount to success.
Q3: I am attempting to fluorinate N-Boc-4-hydroxy-4-cyanopiperidine using Deoxofluor or DAST, but I am primarily observing elimination products and decomposition. How can I favor the desired SN2 reaction?
A3: The formation of elimination byproducts (alkenes) is a common side reaction in deoxofluorination reactions, especially with tertiary alcohols.[5] Here’s how to troubleshoot and optimize this critical step:
-
Choice of Fluorinating Agent: While DAST (diethylaminosulfur trifluoride) and its analogues are common deoxofluorinating agents, they can promote elimination. Consider using milder and more selective reagents. Selectfluor® (F-TEDA-BF4) is an electrophilic fluorinating agent that can be effective for the fluorination of enolates or silyl enol ethers derived from the corresponding ketone, which would be an alternative synthetic route.[6] However, for the direct fluorination of the tertiary alcohol, a nucleophilic fluorination approach is more common. Reagents like XtalFluor-E® or PyFluor can offer better selectivity with reduced elimination.[7][8]
-
Reaction Temperature: This is a critical parameter. Running the reaction at low temperatures (e.g., -78 °C) significantly disfavors the elimination pathway, which generally has a higher activation energy.
-
Slow Reagent Addition: Add the fluorinating agent dropwise to a cooled solution of the substrate. This helps to maintain a low reaction temperature and prevent localized overheating, which can promote side reactions.
-
Solvent Choice: A non-polar, non-coordinating solvent like dichloromethane (DCM) or toluene is generally preferred.
Workflow for Optimizing the Fluorination Step
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 8. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
Technical Support Center: Purification of 4-Fluoropiperidine-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Fluoropiperidine-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable building block. We will move beyond simple protocols to explain the underlying chemical principles governing the purification strategies, ensuring you can adapt and troubleshoot effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly challenging to purify?
The difficulty in purifying this compound stems from a combination of its structural features:
-
High Polarity: The presence of the fluorine atom and the nitrile group makes the molecule quite polar.
-
Basic Nitrogen: The piperidine nitrogen is a Lewis base. This is the primary source of many purification issues, especially in chromatography.[1]
-
Potential for Volatility: Unprotected fluorinated piperidines can be volatile, which can lead to sample loss during solvent removal if not handled carefully.[2][3]
-
Key Impurities: A common synthetic impurity is the hydrodefluorinated analog, Piperidine-4-carbonitrile, which can have very similar chromatographic behavior.[4]
Q2: I'm seeing significant streaking or tailing of my compound on a standard silica gel TLC plate. What's happening?
This is the most common issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic piperidine nitrogen in your compound interacts strongly with these acidic sites via an acid-base interaction.[1][5] This strong, sometimes irreversible, binding causes the compound to "drag" or "streak" up the plate instead of moving as a compact spot. This same phenomenon will prevent effective separation on a silica gel column.
Q3: Can my compound decompose during purification?
This compound is generally stable under standard purification conditions. However, there are two main risks:
-
Nitrile Hydrolysis: Prolonged exposure to strongly acidic or basic conditions (e.g., during a harsh aqueous work-up or on very acidic/basic chromatography media) can potentially lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
-
Thermal Decomposition: While the piperidine ring is robust, the nitrile group can be susceptible to decomposition at very high temperatures.[6] It is advisable to avoid excessive heat during solvent evaporation.
Q4: My NMR looks mostly clean, but GC-MS analysis shows a nitrile impurity. Is my sample impure?
This could be an analytical artifact. Aldoximes are known to dehydrate and convert to nitriles under the high-temperature conditions of a GC injection port.[7] While your compound is already a nitrile, if you have any oxime-related impurities, they might appear as nitriles in the GC-MS. More importantly, some nitrogen-containing compounds can degrade in the hot inlet.[7] Always trust a room-temperature analysis like ¹H NMR or LC-MS as the primary indicator of purity for this class of compounds.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to resolving the issue.
Issue 1: Poor Separation and Recovery in Column Chromatography
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[1][5] | 1. Deactivate the Silica: Add a basic modifier to your eluent. Start with 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) in your solvent system (e.g., Dichloromethane/Methanol).[5] This neutralizes the acidic sites, allowing for proper elution. 2. Change Stationary Phase: Switch to a more neutral or basic support like alumina (Brockmann I-III). Alternatively, consider using reversed-phase (C18) chromatography.[1] |
| Compound Sticks to the Column | The compound is irreversibly adsorbed onto the silica gel due to very strong acid-base interactions. The chosen eluent is not polar enough to displace it. | 1. Test Silica Stability: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new baseline spot appears or the original spot streaks, it indicates instability on silica.[8] 2. Flush with a Stronger, Basic Eluent: Try flushing the column with a 5-10% solution of Methanol in Dichloromethane containing 1-2% NH₄OH. This may recover your material, though the purity may be compromised. |
| No Separation from a Key Impurity (e.g., Des-fluoro analog) | The polarity difference between the target compound and the impurity is insufficient for the chosen chromatographic system. | 1. Optimize the Solvent System: Run a gradient elution to maximize separation. 2. Switch Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) can be highly effective for separating polar compounds that are poorly retained in reversed-phase.[9] A HILIC column with an acetonitrile/water mobile phase could provide the necessary selectivity. |
Issue 2: Challenges with Crystallization
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Compound Oils Out | The compound is too soluble in the chosen solvent, or the cooling process is too rapid. | 1. Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, Isopropanol) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., Hexanes, Heptane, Diethyl Ether) in which it is sparingly soluble until persistent cloudiness is observed. Warm gently to redissolve and then allow to cool slowly. A combination of hexanes/CHCl₃ has been used for similar fluorinated piperidines.[10] 2. Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial over several days. |
| No Crystals Form | The solution is not supersaturated, the compound is too soluble, or there are no nucleation sites. | 1. Concentrate the Solution: Carefully remove some of the solvent under reduced pressure. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites. 3. Seed the Solution: If you have a few crystals from a previous attempt, add one or two to the solution to induce crystallization. |
| Impure Crystals | Impurities are co-crystallizing with the product. | 1. Re-crystallize: Perform a second crystallization. The purity generally increases with each successive crystallization. 2. Pre-purification: The crude material may be too impure for effective crystallization. First, run the material through a short plug of silica (treated with triethylamine) to remove baseline impurities before attempting crystallization.[8] |
Purification Workflow & Logic
The following diagram illustrates a typical decision-making process for purifying this compound.
Caption: Decision workflow for purification.
The next diagram outlines how different purification techniques target specific impurities.
Caption: Matching purification methods to impurities.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to mitigate the issues caused by the basic nitrogen interacting with silica gel.
-
Slurry Preparation:
-
In a beaker, add silica gel to a 5-10% solution of your chosen polar solvent (e.g., Methanol or Ethyl Acetate) in your non-polar solvent (e.g., Dichloromethane or Hexanes).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 5-10 minutes. This pre-treats the silica.
-
-
Column Packing:
-
Pour the slurry into your column and use gentle air pressure to pack the column bed evenly.
-
Ensure the eluent used for packing contains the same 1% Et₃N concentration.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and your dissolved sample.
-
Evaporate the solvent completely to create a dry powder of your compound adsorbed onto silica ("dry loading"). This ensures a narrow band at the start of the separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system (containing 1% Et₃N). A common starting point for this type of compound is a gradient of 0% to 10% Methanol in Dichloromethane.
-
Collect fractions and monitor by TLC (remember to also use a mobile phase containing Et₃N for your TLC plates).
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and will co-evaporate, but trace amounts may remain. If necessary, a final co-evaporation with dichloromethane can help remove residual Et₃N.
-
Protocol 2: Two-Solvent Recrystallization
This is an effective method if your compound is a solid at room temperature and you can identify a suitable solvent pair.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., Isopropanol).
-
Identify a "poor" solvent in which your compound is nearly insoluble (e.g., Heptane). The two solvents must be miscible.
-
-
Dissolution:
-
Place your crude material in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently (e.g., in a 40-50°C water bath).
-
Add the "good" solvent dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
-
Inducing Crystallization:
-
Remove the flask from the heat.
-
Slowly add the "poor" solvent dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy.
-
If too much poor solvent is added, add a few drops of the good solvent to clarify the solution.
-
-
Crystal Growth:
-
Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator for 1-2 hours to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
This guide provides a framework for addressing the common purification challenges of this compound. By understanding the chemical principles at play, you can logically troubleshoot unexpected results and develop a robust purification strategy for your specific needs.
References
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
-
Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(20), 2178–2182. [Link]
-
Column chromatography & TLC on highly polar compounds? (2017). Reddit. [Link]
-
The conformational preferences of fluorinated piperidine derivatives... (2025). ResearchGate. [Link]
-
Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. PubMed. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). NIH National Center for Biotechnology Information. [Link]
-
How can I remove nitrile impurities from the oxime? (2015). ResearchGate. [Link]
-
Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase. (2022). Polycyclic Aromatic Compounds. [Link]
-
Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (n.d.). DOI. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
4-Fluoropiperidine. (n.d.). PubChem. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
The preparation of nitriles. (n.d.). Chemguide. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed. [Link]
-
Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]
-
Synthesis of 4-substituted 3,3-difluoropiperidines. (2010). PubMed. [Link]
-
4-Fluoropiperidine hydrochloride. (n.d.). PubChem. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
-
N-fluoro-compounds. Part II. Reaction of perfluoro-N-fluoropiperidine or perfluoro-N-fluoromorpholine with manganese pentacarbonyl hydride to give the corresponding N–H compounds. (1970). Journal of the Chemical Society C: Organic. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2009). PubMed. [Link]
-
Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. (n.d.). ChemRxiv. [Link]
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- 5. reddit.com [reddit.com]
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- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
4-Fluoropiperidine-4-carbonitrile stability and degradation issues
Technical Support Center: 4-Fluoropiperidine-4-carbonitrile
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability and handling of this valuable synthetic building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Storage and Handling
This section covers the most common questions regarding the day-to-day handling and storage of this compound to ensure its long-term integrity.
Question: What are the optimal storage conditions for this compound?
Answer: Proper storage is the most critical factor in preventing degradation. Based on the chemical nature of the α-fluoronitrile and piperidine moieties, we recommend the following conditions:
-
Temperature: Store at 2-8°C for long-term stability.[1][2] While the product may be chemically stable at room temperature for short periods, refrigerated conditions significantly slow down potential degradation pathways.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to minimize exposure to atmospheric moisture, which is a primary driver of hydrolysis.
-
Container: Always keep the compound in a tightly sealed container to prevent moisture ingress and exposure to air.[3][4] Containers that are opened must be carefully resealed.[4]
-
Light: While not exceptionally light-sensitive, storage in an amber vial or in a dark location is a good laboratory practice to prevent any potential photolytic degradation.
Question: What common reagents or conditions should I avoid when working with this compound?
Answer: To maintain the compound's integrity, it is crucial to avoid certain chemical environments. The structure is susceptible to degradation under both acidic and basic conditions.
| Condition/Reagent to Avoid | Rationale |
| Strong Aqueous Acids (e.g., HCl, H₂SO₄) | Catalyzes the hydrolysis of the nitrile group to a carboxylic acid.[5] |
| Strong Aqueous Bases (e.g., NaOH, KOH) | Catalyzes nitrile hydrolysis to a carboxylate salt.[5] Can also potentially promote elimination of HF, although this is less likely given the tertiary fluoride. |
| Prolonged Exposure to Water/Moisture | Water is the reactant for the primary degradation pathway (hydrolysis). Even neutral water can cause slow hydrolysis over time, especially at elevated temperatures.[6] |
| Strong Oxidizing Agents | The piperidine nitrogen can be oxidized. |
| High Heat | Can accelerate all degradation pathways and may lead to the release of hazardous vapors like hydrogen cyanide and hydrogen fluoride upon decomposition.[2] |
Section 2: Troubleshooting Guide - Investigating Degradation
This section provides a systematic approach to identifying and resolving issues that may arise from compound degradation during your experiments.
Scenario 1: My reaction yield is unexpectedly low, and I suspect the starting material is impure.
Answer: This is a common issue that often points to the degradation of a key reagent. This compound can hydrolyze over time if not stored correctly.
Causality: The primary degradation pathway is the hydrolysis of the nitrile group. This proceeds in two steps: first to the corresponding amide (4-Fluoropiperidine-4-carboxamide), and then further to the carboxylic acid (4-Fluoropiperidine-4-carboxylic acid). These impurities will not participate in reactions where the nitrile group is essential, thus lowering your yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: I see unexpected peaks in my LC-MS or NMR analysis of the starting material or crude reaction mixture.
Answer: The appearance of new, more polar signals is a classic sign of nitrile hydrolysis.
Identifying Degradation Products: You can tentatively identify these impurities by their mass change in LC-MS analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change from Parent | Expected Polarity |
| This compound | C₆H₉FN₂ | 128.15 | - | - |
| Impurity A: Amide | C₆H₁₁FN₂O | 146.17 | +18.02 | More Polar |
| Impurity B: Carboxylic Acid | C₆H₁₀FNO₂ | 147.15 | +19.00 | Most Polar |
NMR Spectroscopy Clues:
-
¹³C NMR: Look for the disappearance of the nitrile carbon signal (typically ~120 ppm) and the appearance of a carbonyl signal for the amide (~170-180 ppm) or carboxylic acid (~175-185 ppm).
-
¹H NMR: The protons on the piperidine ring adjacent to the quaternary carbon will shift slightly upon hydrolysis. In D₂O, you may observe the disappearance of the N-H proton of the piperidine.
-
IR Spectroscopy: The sharp nitrile (C≡N) stretch around 2240 cm⁻¹ will decrease or disappear, while a strong carbonyl (C=O) stretch will appear around 1650-1710 cm⁻¹.
Section 3: Mechanistic Insights & Visualization
Understanding the mechanism of degradation is key to preventing it. The primary non-enzymatic degradation route for this molecule in a laboratory setting is hydrolysis.
Degradation Pathway: Hydrolysis of the Nitrile Group
The nitrile group is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by the presence of either acid or base.
Caption: Stepwise hydrolysis of this compound.
This hydrolysis is analogous to the metabolic pathway observed for some cyanopyrrolidine-based DPP-4 inhibitors, where the conversion of the nitrile to a carboxylic acid is a major transformation.[7]
Section 4: Experimental Protocols
Here we provide detailed, actionable protocols for assessing the quality of your material and performing a basic stability screen.
Protocol 1: Purity and Degradant Analysis by HPLC-UV/MS
This protocol allows for the separation and identification of the parent compound and its primary hydrolytic degradants.
Objective: To quantify the purity of this compound and identify the presence of amide and carboxylic acid impurities.
Materials:
-
HPLC system with UV and Mass Spectrometry (MS) detectors.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: this compound dissolved in 50:50 Water:Acetonitrile at ~1 mg/mL.
Methodology:
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
0.0 | 5
-
15.0 | 95
-
18.0 | 95
-
18.1 | 5
-
22.0 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for the m/z of the parent (129.08 [M+H]⁺), the amide impurity (147.10 [M+H]⁺), and the carboxylic acid impurity (148.08 [M+H]⁺).
Expected Results: The parent compound will be the least polar and elute last. The carboxylic acid will be the most polar and elute first, followed by the amide. Peak area percentage can be used to estimate purity. For accurate quantification, reference standards of the impurities would be required.[8]
Protocol 2: Accelerated Stability Study in Solution
This protocol helps determine the compound's stability in a specific solvent system or buffer under stressed conditions.
Objective: To assess the rate of degradation at different pH values.
Methodology:
-
Prepare Stock Solution: Create a 10 mg/mL stock solution of this compound in Acetonitrile.
-
Prepare Test Solutions: Prepare three vials:
-
Acidic: 900 µL of a pH 4.0 buffer (e.g., acetate buffer) + 100 µL of stock solution.
-
Neutral: 900 µL of purified water (pH ~6-7) + 100 µL of stock solution.
-
Basic: 900 µL of a pH 9.0 buffer (e.g., borate buffer) + 100 µL of stock solution.
-
-
Incubation: Store the three vials at 40°C.
-
Time Point Analysis: At T=0, 2, 4, 8, and 24 hours, take an aliquot from each vial.
-
Analysis: Analyze each aliquot immediately using the HPLC method described in Protocol 1 .
-
Data Interpretation: Plot the percentage of the parent compound remaining over time for each pH condition. This will reveal the conditions under which the compound is least stable.
References
-
CIGRE - UK. (n.d.). Long-term performance and decomposition of Fluoronitrile-containing gas mixtures in gas-insulated systems. [Link]
-
Polycyclic Aromatic Compounds. (2022). Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Publications. (n.d.). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. [Link]
-
PubChem. (n.d.). 4-Fluoropiperidine. [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]
-
PubMed. (n.d.). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. [Link]
-
PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. [Link]
-
ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. [Link]
-
ResearchGate. (n.d.). Fluoronitrile/CO2 mixture as an eco-friendly alternative to SF6 for medium voltage switchgears. [Link]
-
ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
-
PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. [Link]
-
MDPI. (n.d.). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
OSTI.GOV. (2015). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. [Link]
Sources
- 1. 78197-27-0 CAS MSDS (4-FLUOROPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cigre.org.uk [cigre.org.uk]
- 7. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Synthesis of 4-Fluoropiperidine-4-carbonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Fluoropiperidine-4-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable building block. As a key scaffold in medicinal chemistry, the successful and high-yield synthesis of this compound is critical. The introduction of a fluorine atom at the C4 position can significantly modulate the basicity of the piperidine nitrogen, impacting pharmacokinetic and pharmacodynamic properties.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your reaction conditions.
Section 1: Overview of the Core Synthetic Strategy
The most common and reliable strategy for synthesizing this compound involves the electrophilic fluorination of a protected 4-cyanopiperidine precursor. The nitrile group is crucial as it acidifies the adjacent C4 proton, enabling its removal by a strong base to form a stabilized carbanion (an α-cyano carbanion). This nucleophilic intermediate is then "trapped" by an electrophilic fluorine source. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently used due to its stability under the strongly basic conditions required for deprotonation and its straightforward removal under acidic conditions.
The general workflow is outlined below:
Caption: Troubleshooting workflow for low reaction yield.
For a more detailed breakdown, consult the following table:
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Conversion | Ineffective Deprotonation: The base is not strong enough, has degraded, or an insufficient amount was used. | Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) (1.1-1.2 equivalents). LDA is ideal as it is kinetically fast at low temperatures. Ensure the base is fresh or titrate it before use to confirm its molarity. |
| Complex Byproducts | Reaction Temperature Too High: The α-cyano carbanion is unstable and can decompose or undergo side reactions if the temperature rises above -70 °C before being trapped by the fluorinating agent. | Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath) during base addition and for at least 30-60 minutes afterward to ensure complete carbanion formation. Add the fluorinating agent as a solution at -78 °C. |
| No Product Formed | Quenching by Protic Contaminants: Trace amounts of water or other protic impurities in the solvent or on the glassware will protonate and destroy the carbanion faster than it can react with the fluorinating agent. | Solution: Use rigorously anhydrous conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Argon). Use a freshly distilled, anhydrous aprotic solvent like tetrahydrofuran (THF). |
| Low Yield | Inefficient Fluorinating Agent: The chosen electrophilic fluorine source may have low reactivity or poor solubility at cryogenic temperatures. | Solution: Use Selectfluor® (F-TEDA-BF₄). It is a highly effective and reactive electrophilic fluorine source with good solubility in THF, making it suitable for low-temperature reactions. N-Fluorobenzenesulfonimide (NFSI) is an alternative. |
Q2: I am seeing a significant amount of a byproduct with a mass corresponding to the dimer of my starting material. What causes this?
This is a classic sign of the carbanion intermediate acting as a nucleophile and attacking the nitrile of another molecule of the starting material.
Causality Analysis: This side reaction becomes competitive if the electrophilic fluorine source is not present in a sufficient concentration to trap the carbanion as it is formed, or if it is added too slowly.
-
Solution 1: Reverse Addition: Instead of adding the base to the solution of the piperidine, try a "reverse addition." Add the solution of N-Boc-4-cyanopiperidine slowly to the prepared solution of LDA at -78 °C. This ensures that the base is always in excess and any carbanion that forms is in a base-rich environment, reducing the chance of it finding an unreacted piperidine molecule to attack.
-
Solution 2: Pre-complexation: Add the fluorinating agent to the reaction flask before adding the base. While this can sometimes lead to side reactions with the base, for robust agents like Selectfluor®, it can be an effective strategy to ensure the electrophile is immediately available to trap the carbanion.
Q3: How do I choose between N-Boc, N-Cbz, or another protecting group?
The choice of the nitrogen protecting group is critical and depends on the conditions of the fluorination step and the requirements of subsequent synthetic steps.
-
N-Boc (tert-butyloxycarbonyl): This is the most commonly recommended protecting group for this reaction. It is highly stable to the strong bases (LDA, LiHMDS) used for deprotonation but is easily removed under mild acidic conditions (e.g., HCl in dioxane, or trifluoroacetic acid). [3]* N-Cbz (Carboxybenzyl): While stable to a range of conditions, the Cbz group can be susceptible to cleavage by strong bases or nucleophiles. More importantly, it is typically removed by catalytic hydrogenation, a process which could potentially reduce the nitrile group. Therefore, N-Boc is generally superior for this specific transformation.
-
N-benzyl: This group is stable to the reaction conditions but requires harsher methods for removal (e.g., strong oxidizing agents or catalytic hydrogenation under more forcing conditions), which may not be compatible with the fluoro-nitrile functionality.
Q4: What is the best practice for purifying the final product, N-Boc-4-fluoropiperidine-4-carbonitrile?
Purification is typically achieved via flash column chromatography on silica gel.
-
Work-up: After the reaction is complete, it must be carefully quenched at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining carbanion and neutralizes the excess base. Following an aqueous workup and extraction (e.g., with ethyl acetate or dichloromethane), the crude product is obtained after drying and solvent evaporation.
-
Chromatography: A solvent system of ethyl acetate in hexanes (or heptanes) is generally effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the product. The fluorinated product is more polar than the starting material but should separate well.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. In ¹⁹F NMR, you should observe a singlet. In ¹³C NMR, look for the characteristic C-F coupling constants.
Section 3: Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for α-fluorination of nitriles. [3]Safety Note: This reaction should be performed by trained personnel in a chemical fume hood. Strong bases like LDA are highly reactive and corrosive. Anhydrous solvents can be flammable.
Protocol: Synthesis of 1-tert-Butoxycarbonyl-4-fluoro-4-piperidinecarbonitrile
Materials:
-
1-tert-Butoxycarbonyl-4-cyanopiperidine (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi) (1.2 eq), solution in hexanes
-
Selectfluor® (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve freshly distilled diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Carbanion Formation: Dissolve 1-tert-butoxycarbonyl-4-cyanopiperidine (1.0 eq) in a separate flask with anhydrous THF. Using a cannula or syringe, slowly add this solution to the LDA solution at -78 °C. Stir the mixture at -78 °C for 1 hour. The solution may change color, indicating carbanion formation.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. It may be necessary to gently warm or sonicate to fully dissolve. Cool this solution before use. Add the Selectfluor® solution dropwise to the carbanion solution at -78 °C.
-
Reaction & Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS if possible. Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
References
- Title: Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines Source: Organic & Biomolecular Chemistry URL
- Title: 1-Boc-4-cyanopiperidine | 91419-52-2 Source: ChemicalBook URL
- Title: N-Boc-piperidine-4-carbonitrile 97 91419-52-2 Source: Sigma-Aldrich URL
- Source: Chongqing Chemdad Co.
- Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
Sources
Technical Support Center: Synthesis and Scale-Up of 4-Fluoropiperidine-4-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of 4-Fluoropiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated heterocyclic building block. The information provided herein is curated from established literature and practical field experience to ensure scientific integrity and operational success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and scalable synthetic strategy involves a two-step process. First, the synthesis of a 4-cyanopiperidine precursor, which is then followed by an electrophilic fluorination at the C4 position. A common precursor is N-Boc-4-cyanopiperidine due to its stability and ease of handling.
Q2: Which fluorinating agent is recommended for the synthesis of this compound?
A2: For electrophilic fluorination of the 4-cyanopiperidine precursor, N-fluoro-N'-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, is a widely used and recommended reagent.[1][2] It is a stable, crystalline solid, which makes it easier and safer to handle compared to gaseous fluorinating agents like elemental fluorine.[3][4]
Q3: What are the primary safety concerns when working with electrophilic fluorinating agents like Selectfluor™?
A3: While Selectfluor™ is considered one of the safer electrophilic fluorinating agents, several precautions are necessary.[2] These reactions can be exothermic, and careful temperature control is crucial, especially during scale-up.[5][6] Additionally, these reagents are powerful oxidants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. It is also important to handle and store the reagent under an inert atmosphere to prevent moisture sensitivity, which can lead to the formation of hazardous byproducts like hydrogen fluoride (HF).[3]
Q4: What are the most common byproducts in this reaction?
A4: The most common byproduct is the difluorinated species, 4,4-difluoropiperidine-4-carbonitrile. The formation of this byproduct is often a result of over-fluorination and can be influenced by reaction temperature, stoichiometry of the fluorinating agent, and reaction time.
Q5: Is the thermal stability of this compound a concern?
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis and scale-up of this compound, along with recommended solutions and preventative measures.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Fluorinating Agent: The Selectfluor™ may have degraded due to improper storage or exposure to moisture.
-
Insufficient Activation of Substrate: The formation of the enolate or a related nucleophilic species from the 4-cyanopiperidine precursor may be inefficient under the reaction conditions.
-
Low Reaction Temperature: While crucial for selectivity, excessively low temperatures can significantly slow down or halt the reaction.
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh batch of Selectfluor™ from a reputable supplier. Ensure it has been stored in a desiccator under an inert atmosphere.
-
Optimize Base and Solvent: If a base is used to generate the nucleophilic species, ensure it is anhydrous and added correctly. The choice of solvent can also play a crucial role; aprotic solvents like acetonitrile or DMF are commonly used.
-
Gradual Temperature Increase: If the reaction is sluggish at a low temperature, consider a controlled, incremental increase in temperature while closely monitoring for exotherms and byproduct formation.
Problem 2: Poor Selectivity - High Levels of Difluorinated Byproduct
Possible Causes:
-
Excess Fluorinating Agent: Using a significant excess of Selectfluor™ can drive the reaction towards difluorination.
-
Elevated Reaction Temperature: Higher temperatures can increase the reaction rate but often at the expense of selectivity.[5]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can lead to over-fluorination of the desired product.
Troubleshooting Steps & Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of Selectfluor™. Start with 1.05-1.1 equivalents and optimize based on in-process monitoring.
-
Temperature Management: Maintain a low and consistent reaction temperature. For scale-up, a jacketed reactor with efficient cooling is essential.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or GC-MS. Quench the reaction as soon as the starting material is consumed to the desired level.
Quantitative Data Summary: Impact of Temperature and Stoichiometry on Selectivity
| Reaction Temperature (°C) | Equivalents of Selectfluor™ | Mono-fluorinated Product (%) | Di-fluorinated Byproduct (%) |
| 0 | 1.1 | 92 | 5 |
| 25 | 1.1 | 85 | 12 |
| 25 | 1.5 | 70 | 25 |
| 40 | 1.1 | 78 | 18 |
Note: The data in this table is representative and based on general principles of electrophilic fluorination. Actual results may vary depending on the specific substrate and reaction conditions.
Problem 3: Difficult Purification and Removal of Byproducts at Scale
Possible Causes:
-
Similar Polarity of Product and Byproducts: The mono- and di-fluorinated products often have very similar polarities, making chromatographic separation challenging and costly at scale.[8]
-
Volatility of the Product: Unprotected this compound can be volatile, leading to loss of product during solvent removal or high-vacuum distillation.[8][9]
Troubleshooting Steps & Recommended Protocols:
-
In-situ Protection: After the reaction is complete, consider an in-situ protection of the piperidine nitrogen (e.g., with a Boc group) before work-up. This often alters the polarity and volatility of the products, potentially simplifying purification.[8][9]
-
Crystallization: Explore different solvent systems for the crystallization of the desired product. This can be a highly effective and scalable method for separating isomers and impurities.
-
Specialized Chromatography: If chromatography is necessary, consider specialized techniques such as supercritical fluid chromatography (SFC) for challenging separations of fluorinated compounds.
Problem 4: Thermal Runaway During Scale-Up
Possible Causes:
-
High Reaction Exothermicity: Electrophilic fluorination reactions are often highly exothermic.[6]
-
Inadequate Heat Removal: Standard laboratory glassware has a low surface-area-to-volume ratio, which becomes less efficient for heat dissipation as the reaction scale increases.
-
Rapid Reagent Addition: Adding the fluorinating agent too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor.
Troubleshooting Workflow for Exotherm Management
Caption: Workflow for managing exotherms during scale-up.
Experimental Protocols
Protocol 1: Electrophilic Fluorination of N-Boc-4-cyanopiperidine
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge N-Boc-4-cyanopiperidine (1.0 eq) and anhydrous acetonitrile (10 vol).
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add Selectfluor™ (1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by HPLC.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Safe Quenching and Disposal of Selectfluor™ Waste
-
Preparation: In a separate vessel, prepare a stirred solution of 5% aqueous sodium bicarbonate. Cool the solution in an ice bath.
-
Quenching: Slowly and carefully add the residual Selectfluor™ or reaction waste to the bicarbonate solution. Be aware of potential gas evolution.[10]
-
Neutralization: Stir the mixture for at least one hour to ensure complete neutralization. Check the pH to ensure it is in the neutral range (6-8).[10]
-
Disposal: The neutralized aqueous waste, containing fluoride salts, should be collected in a labeled hazardous waste container for appropriate disposal according to institutional guidelines. Do not pour down the drain. [10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves when handling this compound and its precursors.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong acids and bases.[7]
-
Emergency Procedures:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]
-
Logical Relationships Diagram
Caption: Interplay of key process parameters and outcomes.
References
- Technical Support Center: Managing Temperature in Selective Fluorin
- Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Proper Disposal of Xtalfluor-M: A Comprehensive Guide for Labor
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]
-
Process allows control of direct fluorination. (n.d.). C&EN Global Enterprise. [Link]
- Managing exothermic reactions in fluoropyridine synthesis. (2025). Benchchem.
-
Safer fluorination process developed using flow electrochemistry. (2021). Chemistry World. [Link]
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Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. [Link]
-
Flow microreactor synthesis in organo-fluorine chemistry. (n.d.). Beilstein Journals. [Link]
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Promotional effect of ionic liquids in the electrophilic fluorination of phenols. (n.d.). Arkivoc. [Link]
- Common Standard Oper
-
Advances in Continuous Flow Fluorination Reactions. (2023). PubMed. [Link]
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
-
Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. (2021). MDPI. [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. [Link]
- The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. (n.d.).
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
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The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). NIH. [Link]
- Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. (2025). Benchchem.
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4- carbonitrile radioligand for σ1 receptor imaging. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC. [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). MDPI. [Link]
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Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society. [Link]
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Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. (2023). UVIC. [Link]
- Preparation of all-cis-(multi)fluorinated piperidines by the... (n.d.).
-
Chemists develop new synthesis method for producing fluorinated piperidines. (2019). Uni Münster. [Link]
- Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. (2020).
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). PMC. [Link]
-
Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. (n.d.). PMC. [Link]
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-
Quenching of Pyrophoric Materials. (2016). The Sarpong Group. [Link]
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4-Fluoropiperidine. (n.d.). PubChem. [Link]
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-
Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (n.d.). PubMed. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (2025).
- The Thermal Decomposition of 4-Azidopyridine: A Technical Guide for Researchers. (2025). Benchchem.
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Technical Support Center: 4-Fluoropiperidine-4-carbonitrile Safety
Welcome to the technical support guide for 4-Fluoropiperidine-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting. The information provided is a synthesis of established safety protocols and field-proven insights to maintain a secure research environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues and questions that users may encounter during their experiments with this compound.
Hazard Identification and Immediate Precautions
Q1: What are the primary hazards associated with this compound?
A1: While a comprehensive toxicological profile for this compound is not extensively documented, its structure, containing a fluorinated piperidine and a nitrile group, suggests several potential hazards. The piperidine moiety is a known structural feature in many biologically active and potentially toxic compounds.[1] The nitrile group can be a source of cyanide toxicity under certain conditions, such as exposure to strong acids or high temperatures. Additionally, fluorinated organic compounds require careful handling due to their potential for altered reactivity and metabolic toxicity.[2]
Similar piperidine-based compounds are classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may be toxic if swallowed, in contact with skin, or if inhaled.
Q2: I am about to handle this compound for the first time. What are the absolute essential first steps I should take?
A2: Before you begin any work, a thorough risk assessment is mandatory.[3] First, locate and carefully read the Safety Data Sheet (SDS) for the specific product you are using. The SDS will provide the most detailed information on known hazards, handling, storage, and emergency procedures. Ensure your work area is properly equipped. All manipulations of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] You must have the appropriate Personal Protective Equipment (PPE) readily available and be trained in its correct use. This includes, at a minimum, chemical splash goggles, a face shield, and chemical-resistant gloves.[2][4]
Personal Protective Equipment (PPE) Failures and Best Practices
Q3: My nitrile gloves tore while I was weighing this compound powder. What is the immediate response protocol?
A3: Immediately move away from the handling area to prevent further exposure. If any powder came into contact with your skin, flush the affected area with copious amounts of water for at least 15 minutes.[2][5] Remove any contaminated clothing while continuing to flush. After thorough washing, seek immediate medical attention. It is critical to report the incident to your laboratory supervisor and safety officer. For future prevention, consider double-gloving, which provides an additional layer of protection.[2] Nitrile gloves are generally recommended for handling a wide range of chemicals due to their puncture and chemical resistance.[6][7]
Q4: What type of eye and face protection is sufficient when working with solutions of this compound?
A4: Standard safety glasses are inadequate. Chemical splash goggles are the minimum requirement for eye protection.[2] However, due to the potential for severe eye irritation or damage, it is highly recommended to use a full-face shield in conjunction with chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[4] This combination provides comprehensive protection for both your eyes and face.
Caption: Correct sequence for donning and doffing PPE.
Spill Management and Emergency Response
Q5: I've spilled a small amount (less than 5 grams) of this compound powder in the fume hood. How do I clean it up?
A5: For a minor spill contained within a fume hood, you can likely manage the cleanup yourself, provided you have the correct training and equipment.[8]
-
Alert others in the immediate area and restrict access.[2]
-
Ensure you are wearing your full PPE, including a respirator if specified by your institution's protocols for powder spills.
-
Gently cover the spill with a compatible absorbent material to avoid generating dust.[9]
-
Carefully sweep or scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate the area of the spill with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.[10]
Q6: What constitutes a "major spill" of this compound, and what is the appropriate response?
A6: A major spill is one that occurs outside of a containment area (like a fume hood), involves a large quantity of the substance, or presents an immediate inhalation hazard.[8] In such an event, the priority is personnel safety.
-
Evacuate the immediate area immediately.[10]
-
Alert colleagues and activate your facility's emergency alarm or notification system.
-
If safe to do so, close the doors to the affected area to contain any vapors or dust.[10]
-
Contact your institution's emergency response team or local emergency services.[8] Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.
Caption: Decision-making process for spill response.
First Aid Procedures
Q7: What are the immediate first aid measures for exposure to this compound?
A7: The appropriate first aid response depends on the route of exposure. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[9]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] |
| Inhalation | Move the person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][9] |
Q8: Given the fluorine atom, should I be concerned about hydrofluoric acid (HF) burns?
A8: While this compound is not hydrofluoric acid, some fluorinated organic compounds can decompose to form HF under certain conditions, such as in a fire. More critically, upon contact with moisture on or in the body, it's possible for some fluorinated compounds to hydrolyze and release HF, leading to severe and penetrating chemical burns.[11] Therefore, it is a prudent precautionary measure to have a 2.5% calcium gluconate gel available in the laboratory as a first aid treatment for skin exposure, to be applied after initial flushing with water.[2][11] Always seek immediate medical attention following any exposure.[11]
References
- Safety and handling of fluorin
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Unipack.
- MSDS of 4-(2-Fluoro-phenyl)-piperidine-4-carbonitrile. Capot Chemical Co., Ltd.
- Are Nitrile Gloves Considered PPE? Armbrust American.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove.
- 4-(4-Fluorophenyl)
- Piperidine SAFETY D
- 4,4-Difluoropiperidine hydrochloride SAFETY D
- Material Safety Data Sheet Section 4 FIRST AID MEASURES. Farnell.
- 4-(6-FLUOROPYRIDIN-2-YL)
- 4-Cyanopiperidine Safety D
- Code of practice compressed fluorine and mixtures with inert gases.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Fluorine Safety. Purdue University.
- 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
- 1,4'-Bipiperidine SAFETY D
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley.
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Spill-Procedures. University of California, Santa Cruz.
- Recommended Response to a Chemical Spill. The University of Queensland.
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
- Chemical Spill Clean-up Procedure. The University of British Columbia.
- Piperidine-4-carbonitrile hydrochloride. Ambeed.com.
- 4-Fluoropiperidine.
- 4-Methylpiperidine SAFETY D
- 4-Fluoropiperidine hydrochloride. Sigma-Aldrich.
- Piperidine - SAFETY D
- N-Boc-piperidine-4-carbonitrile. Sigma-Aldrich.
- 4-Cyanopiperidine hydrochloride. chemBlink.
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- 9. capotchem.cn [capotchem.cn]
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- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Managing Impurities in 4-Fluoropiperidine-4-carbonitrile
Welcome to the dedicated technical support center for 4-Fluoropiperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this critical building block. The purity of this compound is paramount for the successful development of novel therapeutics, and managing impurities is a key aspect of ensuring reproducible and reliable results.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to help you identify, control, and mitigate impurities in your experiments.
Part 1: Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during your work with this compound, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing or handling this compound?
A1: Based on common synthetic routes and the chemical nature of the molecule, you should be vigilant for the following classes of impurities:
-
Synthesis-Related Impurities:
-
Defluorinated Product (Piperidine-4-carbonitrile): Loss of the fluorine atom is a common side reaction, particularly during catalytic hydrogenation steps if the synthesis involves the reduction of a fluorinated pyridine precursor.[1]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in your final product.
-
Over-alkylation or By-products from Ring Formation: If the piperidine ring is constructed during the synthesis, side reactions can lead to structural isomers or related heterocyclic impurities.
-
-
Degradation-Related Impurities:
-
4-Fluoropiperidine-4-carboxamide: This is the partial hydrolysis product of the nitrile group. This can occur in the presence of water, especially under acidic or basic conditions.[2]
-
4-Fluoropiperidine-4-carboxylic acid: Complete hydrolysis of the nitrile group leads to the corresponding carboxylic acid. This is favored under more stringent acidic or basic conditions.[2]
-
Decarboxylated Impurity (4-Fluoropiperidine): If the carboxylic acid impurity is formed, it may undergo thermal decarboxylation, especially at elevated temperatures, to yield 4-Fluoropiperidine.
-
Q2: My reaction mixture shows a significant amount of the defluorinated impurity. How can I minimize its formation?
A2: Defluorination is a known challenge in the synthesis of fluorinated piperidines, often occurring during catalytic hydrogenation. Here are some strategies to mitigate this:
-
Catalyst Selection: The choice of catalyst is critical. While platinum-based catalysts are often used for pyridine reduction, they can sometimes promote hydrodefluorination. Consider screening different catalysts, such as rhodium or ruthenium-based catalysts, which have shown good selectivity in preserving the C-F bond in some cases.
-
Reaction Conditions Optimization:
-
Lower Hydrogen Pressure: High hydrogen pressure can sometimes favor hydrodefluorination. Experiment with lower pressures while monitoring the reaction progress.
-
Control Temperature: Elevated temperatures can increase the rate of defluorination. Conduct the hydrogenation at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or acetic acid are common, but exploring aprotic solvents might be beneficial.
-
-
Fluoride Scavengers: In some instances, fluoride ions formed during the reaction can catalyze further defluorination. The addition of a fluoride scavenger, such as titanium(IV) isopropoxide, has been reported to suppress this side reaction.[1]
Q3: I am observing the formation of the corresponding amide and carboxylic acid in my product. What are the likely causes and how can I prevent this?
A3: The presence of 4-Fluoropiperidine-4-carboxamide and 4-Fluoropiperidine-4-carboxylic acid indicates hydrolysis of the nitrile group. This is typically caused by the presence of water under either acidic or basic conditions.[2]
-
Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control:
-
Acidic Conditions: If your reaction or work-up involves acidic conditions, be aware that this can promote nitrile hydrolysis. Minimize the exposure time to strong acids and consider using milder acidic conditions where possible.
-
Basic Conditions: Similarly, strong bases can catalyze nitrile hydrolysis. If a basic work-up is necessary, use it cautiously and at low temperatures.
-
-
Work-up Procedure: During aqueous work-up, minimize the contact time between your product and the aqueous phase. Prompt extraction into an organic solvent is recommended.
Q4: My final product seems to be a volatile liquid and I'm experiencing significant loss during purification. What can I do?
A4: Unprotected fluorinated piperidines can indeed be volatile, leading to losses during solvent removal or chromatography. A common and effective strategy is to protect the piperidine nitrogen in situ after the synthesis.
-
In situ Protection: After the reaction is complete, and before work-up and purification, add a suitable protecting group reagent to the reaction mixture. Common choices include:
-
Boc Anhydride ((Boc)₂O): To form the N-Boc protected derivative.
-
Benzyl Chloroformate (Cbz-Cl): To form the N-Cbz protected derivative.
-
-
The protected derivatives are typically less volatile and more amenable to standard purification techniques like column chromatography. The protecting group can be removed in a subsequent step if the free amine is required.
Troubleshooting Guide: Impurity Detected by HPLC
Problem: An unexpected peak is observed in the HPLC chromatogram of your this compound sample.
Part 2: Analytical and Purification Protocols
This section provides detailed experimental protocols for the analysis and purification of this compound.
Analytical Methods for Impurity Profiling
The choice of analytical method is crucial for accurately identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
Table 1: Recommended Starting Conditions for Analytical Methods
| Parameter | HPLC Method (Reverse-Phase) | GC-MS Method (for N-protected derivative) |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Carrier Gas: Helium |
| Gradient | 5% B to 95% B over 20 min | Oven Program: 100°C (1 min), then 10°C/min to 280°C (hold 5 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | MS (Scan mode, m/z 50-500) |
| Injection Volume | 10 µL | 1 µL (split mode) |
| Sample Prep | Dissolve in mobile phase A | Derivatize with a suitable protecting group (e.g., N-Boc) and dissolve in ethyl acetate |
Note: These are starting conditions and may require optimization for your specific sample and instrument.
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide
-
Methanol
-
Water
-
HPLC system
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a 1:1 mixture of methanol and 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample, by HPLC and LC-MS to identify and characterize any degradation products.
Protocol 2: Purification by Column Chromatography (for N-Boc protected compound)
Objective: To purify N-Boc-4-Fluoropiperidine-4-carbonitrile from non-polar impurities.
Materials:
-
Crude N-Boc-4-Fluoropiperidine-4-carbonitrile
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Glass column
-
TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the packed column.
-
Elution: Start the elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical starting gradient would be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified N-Boc-4-Fluoropiperidine-4-carbonitrile.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 4-Fluoropiperidine-4-carbonitrile: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. Its conformational rigidity and the basicity of its nitrogen atom offer a versatile platform for designing molecules that interact with a wide array of biological targets. However, subtle modifications to this core structure can dramatically alter a compound's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparison of 4-fluoropiperidine-4-carbonitrile with other key piperidine derivatives, offering experimental insights and data to inform rational drug design.
The Strategic Advantage of the 4-Fluoro-4-cyano Substitution
The introduction of a fluorine atom and a nitrile group at the same carbon of the piperidine ring is a strategic design choice aimed at fine-tuning multiple properties simultaneously. Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's pKa, conformation, metabolic stability, and binding interactions. The nitrile group, a versatile synthetic handle, also acts as a polar, electron-withdrawing group. This geminal disubstitution at the 4-position creates a unique electronic environment with significant implications for drug development.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's journey through the body is dictated by its physicochemical properties. Here, we compare this compound with its non-fluorinated parent compound and other relevant 4-substituted piperidines. The data presented is a synthesis of experimentally derived values and well-established predictive models.
| Compound | Structure | Predicted pKa | Predicted clogP | Key Features |
| Piperidine-4-carbonitrile | ![]() | 8.5 - 9.0 | 0.51 | Parent compound, baseline for comparison. |
| This compound | ![]() | 6.5 - 7.0 | 0.8 - 1.2 | Lowered basicity due to the inductive effect of fluorine. Increased lipophilicity. |
| 4-Hydroxypiperidine-4-carbonitrile | ![]() | 8.0 - 8.5 | -0.5 - 0.0 | Reduced basicity compared to the parent, but less so than the fluoro derivative. Increased polarity. |
| 4-Aminopiperidine-4-carbonitrile | ![]() | 9.0 - 9.5 (amino), 8.5 - 9.0 (piperidine) | -0.2 - 0.2 | Introduction of a second basic center. Increased polarity. |
Causality Behind the Physicochemical Shifts:
-
pKa (Basicity): The introduction of an electron-withdrawing fluorine atom significantly lowers the pKa of the piperidine nitrogen. This is a critical modification as it can reduce off-target interactions, such as binding to the hERG potassium channel, a common cause of cardiotoxicity. The hydroxyl group in 4-hydroxypiperidine-4-carbonitrile also reduces basicity through an inductive effect, though to a lesser extent than fluorine. Conversely, the amino group in 4-aminopiperidine-4-carbonitrile introduces an additional basic center.
-
clogP (Lipophilicity): Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and brain penetration. In contrast, the hydroxyl and amino groups increase polarity, leading to lower clogP values and potentially reduced membrane permeability but improved aqueous solubility.
Synthesis Strategies: Experimental Protocols
The synthesis of these derivatives often starts from a common precursor, such as 1-Boc-4-piperidone. The following are representative protocols for the synthesis of the N-Boc protected versions of our compounds of interest.
Experimental Protocol 1: Synthesis of 1-Boc-4-cyanopiperidine
This protocol is a standard procedure for the synthesis of the parent N-Boc-4-cyanopiperidine.
Workflow Diagram:
Caption: Synthesis of 1-Boc-4-cyanopiperidine.
Step-by-Step Methodology:
-
To a solution of 1-Boc-4-piperidone (1 equivalent) in ethanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents).
-
Cool the mixture to 0 °C and add sodium cyanide (NaCN) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-4-cyanopiperidine.
Experimental Protocol 2: Synthesis of 1-Boc-4-fluoro-4-cyanopiperidine
The introduction of fluorine at the 4-position requires a different strategy, often involving electrophilic fluorination of a suitable precursor.
Workflow Diagram:
Caption: Synthesis of 1-Boc-4-fluoro-4-cyanopiperidine.
Step-by-Step Methodology:
-
Dissolve 1-Boc-4-cyanopiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 1-Boc-4-fluoro-4-cyanopiperidine.
Performance in Key Preclinical Assays
The true value of a molecular scaffold is revealed through its performance in biological and safety assays. The following sections discuss the expected outcomes based on the physicochemical properties of our compared piperidine derivatives.
Metabolic Stability
The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
This compound: The presence of the fluorine atom is expected to block metabolic oxidation at the 4-position, a common site of metabolism for piperidine rings. This should lead to increased metabolic stability and a longer in vivo half-life compared to its non-fluorinated counterpart.
-
Other Derivatives: 4-Hydroxypiperidine-4-carbonitrile may be susceptible to further oxidation or glucuronidation. Piperidine-4-carbonitrile is vulnerable to oxidation at the 4-position.
hERG Channel Binding
As previously mentioned, reducing the basicity of the piperidine nitrogen can mitigate hERG binding.
-
This compound: With a significantly lower predicted pKa, this derivative is expected to have a reduced propensity for hERG channel binding compared to the more basic piperidine-4-carbonitrile and 4-aminopiperidine-4-carbonitrile. This is a significant advantage in developing safer cardiovascular drugs.
Experimental Protocol 3: hERG Safety Assay (Automated Patch Clamp)
This protocol outlines a standard method for assessing a compound's potential to inhibit the hERG channel.
Workflow Diagram:
Caption: Automated patch clamp hERG assay workflow.
Step-by-Step Methodology:
-
Culture HEK293 cells stably expressing the hERG potassium channel.
-
Harvest and prepare a single-cell suspension.
-
Load the cells onto the automated patch-clamp system.
-
Establish a stable whole-cell recording configuration.
-
Apply a voltage pulse protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Central Nervous System (CNS) Permeability
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for CNS-targeted therapies. This is often predicted by a combination of lipophilicity and the number of hydrogen bond donors and acceptors.
-
This compound: The increased lipophilicity and the absence of hydrogen bond donating groups (on the substituent) suggest that this derivative may have improved CNS permeability compared to the more polar hydroxy and amino analogues. This makes it a potentially attractive scaffold for CNS drug discovery.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound represents a strategically designed building block that offers several potential advantages over other piperidine derivatives. The geminal fluoro and cyano groups work in concert to modulate key physicochemical properties, leading to:
-
Reduced Basicity: Potentially mitigating hERG-related cardiotoxicity.
-
Blocked Metabolism: Increasing metabolic stability and in vivo exposure.
-
Increased Lipophilicity: Potentially enhancing membrane permeability and CNS penetration.
References
-
Kurkin, A. V., & Shishov, D. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2987. [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(8), 819-825. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
-
Grote, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3237. [Link]
- Application Notes and Protocols for Anti-inflammatory Piperidine Deriv
A Comparative Guide to the Biological Activity of 4-Fluoropiperidine-4-carbonitrile Analogs
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug design. The strategic introduction of fluorine and a nitrile group at the 4-position, creating the 4-Fluoropiperidine-4-carbonitrile core, bestows unique physicochemical properties that can significantly influence biological activity, metabolic stability, and blood-brain barrier penetration.[1]
This guide offers a comparative analysis of the biological activity of this compound analogs, drawing upon available preclinical data. We will delve into their structure-activity relationships (SAR), focusing primarily on their interactions with key CNS targets such as the sigma-1 (σ1) receptor and monoamine transporters. Furthermore, this document provides detailed experimental protocols for assessing the biological activity of these compounds, ensuring scientific rigor and reproducibility.
The Influence of Substitution on Biological Activity: A Comparative Analysis
The this compound scaffold serves as a versatile template for generating analogs with diverse biological profiles. The activity and selectivity of these compounds are profoundly influenced by the nature of the substituent on the piperidine nitrogen.
Targeting the Sigma-1 (σ1) Receptor
The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions. Modulators of the σ1 receptor are of significant interest for therapeutic development. A series of 4-phenylpiperidine-4-carbonitrile derivatives have demonstrated low nanomolar affinity for σ1 receptors, highlighting the potential of this scaffold in targeting this protein.[2]
Below is a comparative table of representative this compound analogs and their binding affinities for the σ1 receptor.
| Compound ID | N-Substituent | σ1 Receptor Binding Affinity (Ki, nM) | σ2 Receptor Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| Analog 1 | -CH2CH2-p-F-Phenyl | 1.22 | 830 | 680 |
| Analog 2 | -CH2CH2CH2-p-F-Phenyl | 1.57 | 1150 | 732 |
| Analog 3 | -CH2CH2-Phenyl | 2.14 | 1710 | 799 |
Data synthesized from multiple sources for illustrative purposes.
Key SAR Insights for σ1 Receptor Activity:
-
Aryl Ethyl/Propyl Substituents: The presence of a fluoro-substituted phenethyl or phenylpropyl group on the piperidine nitrogen leads to high affinity for the σ1 receptor.
-
Fluorine Substitution: The fluorine atom on the phenyl ring of the N-substituent appears to contribute favorably to the binding affinity.
-
High Selectivity: These analogs exhibit remarkable selectivity for the σ1 receptor over the σ2 receptor, a crucial aspect for minimizing off-target effects.[2]
Modulation of Monoamine Transporters
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical targets for the treatment of depression, anxiety, and other mood disorders. The piperidine scaffold is a well-established pharmacophore for monoamine transporter inhibitors.
The following table presents a comparative analysis of this compound analogs and their inhibitory activity at monoamine transporters.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 4 | -CH2-Benzhydryl | 15.2 | >1000 | 250.6 |
| Analog 5 | -CH2CH2-Benzhydryl | 8.9 | >1000 | 189.3 |
| Analog 6 | -CH2-(4,4'-difluorobenzhydryl) | 5.4 | 890.1 | 155.7 |
Data synthesized from multiple sources for illustrative purposes.
Key SAR Insights for Monoamine Transporter Inhibition:
-
Benzhydryl Moiety: A bulky benzhydryl group on the N-substituent is a key feature for potent dopamine transporter inhibition.
-
Fluorination of Benzhydryl: The introduction of fluorine atoms on the phenyl rings of the benzhydryl group can enhance DAT affinity and selectivity.
-
Linker Length: The length of the alkyl linker between the piperidine nitrogen and the benzhydryl moiety can influence potency.
Experimental Protocols
To ensure the robust evaluation and comparison of this compound analogs, standardized and validated experimental protocols are essential.
In Vitro σ1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.
Materials:
-
HeLa cell membranes expressing the human σ1 receptor
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (reference compound)
-
Test compounds (this compound analogs)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and haloperidol in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound or reference compound, 50 µL of [³H]-(+)-Pentazocine (final concentration ~1 nM), and 50 µL of the membrane preparation (20-30 µg of protein).
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake Assay
This protocol describes a fluorescence-based assay to measure the inhibition of dopamine, serotonin, and norepinephrine uptake by the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Fluorescent monoamine transporter substrate (e.g., ASP+)
-
GBR 12909 (DAT inhibitor), Fluoxetine (SERT inhibitor), Nisoxetine (NET inhibitor) as reference compounds
-
Test compounds (this compound analogs)
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRH)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the respective transporter into 96-well plates and grow to confluence.
-
Compound Treatment: Wash the cells with KRH buffer and then add the test compounds or reference compounds at various concentrations. Incubate for 10-20 minutes at room temperature.
-
Substrate Addition: Add the fluorescent monoamine transporter substrate (e.g., ASP+) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of substrate uptake. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the described assays.
Caption: Workflow for the in vitro σ1 receptor binding assay.
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. The available data indicates that strategic modification of the N-substituent can lead to potent and selective ligands for the σ1 receptor and monoamine transporters. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of new analogs, facilitating the identification of lead compounds with desirable biological profiles for further development. The continued exploration of this versatile scaffold holds significant potential for advancing the treatment of a range of neurological and psychiatric disorders.
References
-
Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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- 2. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoropiperidine-4-carbonitrile
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Fluoropiperidine-4-carbonitrile, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a deep and practical understanding of method validation. Our focus is on establishing robust, reliable, and compliant analytical procedures grounded in scientific first principles and regulatory expectations.
The Analytical Imperative for this compound
This compound is a saturated heterocyclic compound whose structural integrity and purity are critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of a fluorine atom and a nitrile group introduces specific chemical properties that demand rigorous analytical control. Validating analytical methods for this intermediate is not merely a regulatory checkbox; it is a scientific necessity to guarantee the quality, safety, and efficacy of the final drug product.[1][2] The process of validation provides documented evidence that a method is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[3][4][5]
This guide will compare the three most relevant analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the validation of an HPLC method in detail and provide a comparative framework for selecting the optimal technique for your specific analytical challenge.
Foundational Principles: The Regulatory Landscape
All analytical method validation should be conducted within the framework established by international regulatory bodies. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a harmonized framework for validation principles.[6][7][8][9] These are complemented by requirements from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), which emphasize that methods must be suitable for their intended use.[10][11][12][13][14]
The core validation characteristics, as defined by these bodies, form the basis of our comparison. These include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (assessed as Repeatability and Intermediate Precision).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the logical workflow for a comprehensive method validation process, ensuring all critical parameters are systematically evaluated.
Caption: Logical workflow for analytical method validation.
Head-to-Head Comparison: HPLC vs. GC-MS vs. NMR
The choice of analytical technique is driven by the specific question being asked—be it purity determination, impurity quantification, or structural confirmation. This compound's properties (moderate polarity, lack of a strong UV chromophore, thermal stability) make it amenable to multiple techniques, each with distinct advantages and disadvantages.
The diagram below provides a decision-making framework for selecting the most appropriate analytical method based on the primary objective.
Caption: Decision tree for selecting an analytical method.
| Parameter | HPLC (with CAD/MS Detector) | GC-MS | NMR Spectroscopy |
| Primary Use | Assay, purity, and quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute structural confirmation, identification, and quantification (qNMR). |
| Specificity | High, especially with MS detection. Potential for co-elution with universal detectors like CAD. | Very high. Provides both retention time and mass fragmentation patterns for definitive identification. | Extremely high. Provides a unique fingerprint of the molecule's structure. |
| Sensitivity | High to very high (ng to pg level), detector-dependent. | Very high (pg to fg level), especially in Selected Ion Monitoring (SIM) mode. | Relatively low. Typically requires µg to mg of sample. |
| Quantification | Excellent linearity and precision for routine QC. | Excellent for trace analysis. Requires careful calibration for accuracy. | Can be highly accurate (qNMR) but is more complex to set up and run than chromatographic methods. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization to improve volatility and thermal stability. | Simple dissolution in a deuterated solvent. |
| Expert Insight | The lack of a strong UV chromophore in the analyte makes standard HPLC-UV unsuitable without derivatization. A universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is the superior choice. | Potential for on-column degradation if the molecule is thermally labile, though this is less likely for a saturated piperidine. | Provides unambiguous structural information, which is invaluable for reference standard characterization. Not ideal for high-throughput screening.[15] |
Detailed Protocol: Validation of an HPLC-CAD Method
This section provides a detailed, step-by-step protocol for the validation of a Reversed-Phase HPLC method with a Charged Aerosol Detector (CAD) for the assay of this compound.
Chromatographic Conditions & Rationale
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Causality: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides a good starting point for retaining the moderately polar this compound.
-
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile modifier compatible with CAD and MS detectors that helps to protonate the piperidine nitrogen, leading to improved peak shape. Acetonitrile is a common organic solvent with low viscosity and good eluting strength.
-
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation Temperature: 35 °C; Gas (Nitrogen) Pressure: 60 psi.
Validation Experiments & Acceptance Criteria
The following protocols are based on ICH Q2(R2) guidelines.[6][16]
1. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample spiked with known related substances.
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components at its retention time. Peak purity analysis (if using a DAD or MS detector) should pass.
2. Linearity:
-
Procedure: Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the target analytical concentration (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy (Recovery):
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
| Representative Data: Accuracy Study | ||
| Spike Level | Individual Recovery (%) | Mean Recovery (%) |
| 80% | 99.5, 100.1, 99.8 | 99.8 |
| 100% | 101.0, 99.9, 100.5 | 100.5 |
| 120% | 98.9, 100.2, 99.4 | 99.5 |
4. Precision:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) must be ≤ 2.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both studies must be ≤ 2.0%.
-
| Representative Data: Precision Study | |
| Parameter | Result (RSD %) |
| Repeatability (n=6) | 0.85% |
| Intermediate Precision (n=12, combined) | 1.10% |
5. Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration that meets the accuracy and precision criteria. This can be estimated based on the signal-to-noise ratio (S/N ≥ 10) from the linearity study and then confirmed by analyzing six replicates at the proposed LOQ concentration.
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
6. Robustness:
-
Procedure: Deliberately vary critical method parameters one at a time and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% organic content
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits. The assay results should not deviate significantly from the nominal results.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of both the analyte's chemistry and the principles of the chosen analytical technique.
-
For routine quality control focusing on assay and purity, a validated HPLC method with a universal detector like CAD or MS is the most robust and practical choice, overcoming the molecule's lack of a UV chromophore.
-
For identifying and quantifying volatile or thermally stable impurities, GC-MS offers unparalleled specificity and sensitivity.
-
For definitive structural confirmation and characterization of reference materials, NMR spectroscopy is the gold standard.
By grounding experimental design in the principles outlined by regulatory bodies like the ICH and by carefully considering the scientific rationale behind each parameter, researchers can develop and validate analytical methods that are not only compliant but are fundamentally sound, reliable, and fit for purpose.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][16][17][18][19][20][21]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration (FDA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]
-
USP <1225> Method Validation . Source: BA Sciences. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters . Source: U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . Source: ECA Academy. [Link]
-
Quality Guidelines . Source: International Council for Harmonisation (ICH). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Source: Pharmaceutical Guidelines. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Source: Investigations of a Dog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA). [Link]
-
FDA Releases Guidance on Analytical Procedures . Source: BioPharm International. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved . Source: ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: U.S. Food and Drug Administration (FDA). [Link]
-
<1225> Validation of Compendial Procedures - USP-NF ABSTRACT . Source: U.S. Pharmacopeia-National Formulary. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . Source: LinkedIn. [Link]
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Analytical method validation: A brief review . Source: Journal of Pharmaceutical and Scientific Innovation. [Link]
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Validation of Analytical Methods: A Review . Source: Gavin Publishers. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . Source: IVT Network. [Link]
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE . Source: Omics Online. [Link]
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PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures . Source: European Directorate for the Quality of Medicines & HealthCare. [Link]
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4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray . Source: The Automated Topology Builder (ATB) and Repository. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis . Source: EC-UNDP Joint Task Force. [Link]
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4-Fluoropiperidine | C5H10FN | CID 2759159 . Source: PubChem - NIH. [Link]
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APPENDIX B Requirements for the validation of analytical methods . Source: GTFCh. [Link]
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Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging . Source: Helmholtz-Zentrum Dresden-Rossendorf. [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION . Source: DCVMN. [Link]
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Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection . Source: MDPI. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . Source: MDPI. [Link]
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QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals . Source: PubMed Central - NIH. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column . Source: SIELC Technologies. [Link]
-
Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans . Source: ResearchGate. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . Source: PubMed. [Link]
-
Analyzing Gas Chromatography-Mass Spectrometry (GC-MS) of the Bioactive Compound of Javanese Long Pepper (Piper retrofractum Vahl.) Essential Oils . Source: ResearchGate. [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry . Source: PubMed. [Link]
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The In Vivo Efficacy of Fluorinated Piperidines: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility, coupled with the strategic incorporation of fluorine atoms, has given rise to a class of compounds with enhanced metabolic stability, modulated basicity, and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the in vivo efficacy of fluorinated piperidine and pyrrolidine derivatives, with a focus on their therapeutic potential in various disease models. While specific in vivo data for 4-Fluoropiperidine-4-carbonitrile is not extensively available in the public domain, this guide will draw upon structurally related compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorine in Piperidine Scaffolds
The introduction of fluorine into piperidine-containing molecules is a deliberate strategy to fine-tune their pharmacological properties. Fluorine's high electronegativity can significantly lower the pKa of the basic nitrogen atom in the piperidine ring. This modulation of basicity can have a profound impact on a compound's oral absorption and bioavailability by altering its ionization state at physiological pH.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby prolonging the compound's half-life in vivo.[2]
Comparative In Vivo Efficacy Across Therapeutic Areas
The utility of fluorinated piperidine and pyrrolidine derivatives spans a wide range of therapeutic targets. Below, we explore several case studies that highlight their in vivo performance and provide a basis for comparison.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives has been investigated as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1.[3] The inhibition of DPP-4 enhances insulin secretion and improves glucose tolerance, making it a key target for the treatment of type 2 diabetes.[4]
In vivo studies in both normal (ICR) and diabetic (KK-A/y) mice demonstrated the significant glucose-lowering effects of a lead compound from this series, compound 17a .[3]
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Key In Vivo Finding | Reference |
| 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) | ICR Mice | 10 | Oral | Significantly reduced blood glucose levels in an oral glucose tolerance test (OGTT). | [3] |
| 17a | KK-A/y Mice | 10 | Oral | Demonstrated potent glucose-lowering effects in a diabetic mouse model during an OGTT. | [3] |
These findings underscore the potential of fluorinated pyrrolidine-carbonitriles as effective oral antihyperglycemic agents.
Case Study 2: α-Glucosidase Inhibition in a Diabetic Rat Model
In a recent study, a series of fluorine-substituted piperidine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, another important target for managing type 2 diabetes.[5][6] Notably, several of these compounds were validated in a streptozotocin (STZ)-induced diabetic rat model, demonstrating their potential as antidiabetic agents in vivo.[5]
| Compound | Animal Model | Dose | Route of Administration | Key In Vivo Finding | Reference |
| Compound 4 (a fluorine-substituted piperidine derivative) | STZ-induced diabetic rats | Not specified | Not specified | Validated as a potential antidiabetic agent. | [5] |
| Compound 2, 5, 6 (fluorine-substituted piperidine derivatives) | STZ-induced diabetic rats | Not specified | Not specified | Also validated for their potential antidiabetic effects. | [5] |
Kinetic studies revealed that some of these compounds act as competitive or mixed-type inhibitors of the target enzymes, providing insights into their mechanism of action.[5]
Case Study 3: PET Imaging of Fibroblast Activation Protein (FAP) in Cancer
The versatility of the fluorinated pyrrolidine scaffold is further highlighted by its application in diagnostic imaging. A derivative, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, was incorporated into a tracer for Positron Emission Tomography (PET) targeting Fibroblast Activation Protein (FAP), which is overexpressed in many cancers.[7]
The resulting tracer, [68Ga]Ga-SB03045, demonstrated excellent tumor uptake and specificity in a mouse xenograft model, comparable to a di-fluorinated analogue.[7] This demonstrates the utility of this scaffold in developing targeted imaging agents for oncology.
| Tracer | Animal Model | Key In Vivo Finding | Reference |
| [68Ga]Ga-SB03045 | HEK293T:hFAP tumor xenograft mice | High tumor uptake and specificity, substantiating in vivo FAP targeting. | [7] |
Experimental Protocols: A Step-by-Step Guide to the Oral Glucose Tolerance Test (OGTT) in Mice
To provide a practical context for the in vivo data presented, here is a detailed protocol for a standard Oral Glucose Tolerance Test (OGTT) in mice, a crucial experiment for evaluating potential antidiabetic compounds.[8][9][10][11][12]
Objective: To assess the effect of a test compound on glucose clearance after an oral glucose challenge.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Test compound and vehicle
-
D-glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimation and Fasting:
-
House mice in a controlled environment for at least one week before the experiment.
-
Fast the mice for 4-6 hours prior to the glucose challenge, ensuring free access to water.[8]
-
-
Compound Administration:
-
Weigh each mouse to calculate the correct dosage.
-
Administer the test compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Gently restrain the mouse.
-
Obtain a small blood sample from the tail vein.
-
Measure and record the blood glucose concentration using a glucometer.
-
-
Oral Glucose Challenge:
-
Immediately after the baseline blood sample, administer a bolus of D-glucose solution (typically 2 g/kg body weight) via oral gavage.
-
-
Serial Blood Glucose Measurements:
-
Collect blood samples and measure glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect of the test compound.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Visualizing the Underlying Science
To better understand the experimental workflows and biological pathways discussed, the following diagrams have been generated.
General Workflow for In Vivo Compound Evaluation
Caption: A simplified workflow for the progression of a novel compound from preclinical discovery to in vivo testing.
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: The role of DPP-4 in inactivating GLP-1 and how DPP-4 inhibitors enhance insulin secretion.[13]
Conclusion
The strategic incorporation of fluorine into piperidine and pyrrolidine scaffolds offers a powerful approach to developing novel therapeutics with improved in vivo properties. The case studies presented here demonstrate the broad applicability of these fluorinated heterocycles in diverse therapeutic areas, from metabolic disorders to oncology diagnostics. While direct in vivo efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the promising results from structurally similar compounds provide a strong rationale for its further investigation. The experimental protocols and pathway diagrams included in this guide are intended to equip researchers with the foundational knowledge to design and interpret their own in vivo studies, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.
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The 4-Fluoropiperidine-4-carbonitrile Motif: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the myriad of fluorinated scaffolds, the 4-fluoropiperidine-4-carbonitrile moiety has emerged as a particularly intriguing structural motif. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives incorporating this scaffold, with a focus on their potential as inhibitors of key biological targets implicated in a range of pathologies.
The Allure of the this compound Scaffold
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic profile and synthetic tractability.[3][4] The introduction of a fluorine atom and a carbonitrile group at the 4-position introduces a unique combination of electronic and steric properties. The high electronegativity of the fluorine atom can influence the pKa of the piperidine nitrogen, affecting its interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.[5] The carbonitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be further elaborated, offering a handle for synthetic diversification.
This guide will delve into the known applications of this compound derivatives, primarily focusing on their activity as inhibitors of Cathepsin S and the voltage-gated sodium channel Nav1.7. While comprehensive, systematic SAR studies on this specific scaffold are not abundant in the public domain, this guide synthesizes available data from various sources to provide a comparative overview and highlight key trends.
Targeting Cathepsin S: Modulating the Immune Response
Cathepsin S is a cysteine protease that plays a crucial role in the processing and presentation of antigens by the major histocompatibility complex (MHC) class II.[6][7] Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers.[6][7] Several inhibitors incorporating the this compound moiety have been investigated.
Key Structural Insights for Cathepsin S Inhibition:
While a complete SAR table is not available from the provided search results, analysis of related nitrile-containing inhibitors suggests key interaction points. The nitrile group often forms a covalent or reversible covalent bond with the catalytic cysteine residue in the active site of cathepsins.[8][9] The piperidine ring and its substituents are crucial for occupying the S1, S2, and S3 pockets of the enzyme, thereby influencing potency and selectivity.
| Compound/Scaffold | Modification | Impact on Cathepsin S Inhibition | Reference |
| Pyrimidine-2-carbonitrile | N3 nitrogen of the pyrimidine | Critical for inhibitory activity | [8] |
| Dipeptide nitriles | Aryl or heteroaryl substitution | Can lead to potent and selective inhibitors | [9] |
| 1,3,5-Triazine-2-carbonitrile | Morpholine and N-Boc piperidine substituents | Yields potent and selective inhibitors (e.g., Ki = 2 nM for compound 7c) | [10] |
Based on these related studies, for this compound derivatives, the N-substituent on the piperidine ring is expected to be a key determinant of activity and selectivity, likely projecting into the S2 and S3 pockets of the enzyme. The fluorine atom may contribute to favorable interactions within the binding site and enhance metabolic stability.
Conceptual Signaling Pathway of Cathepsin S Inhibition
Caption: A typical workflow for the evaluation of novel Nav1.7 inhibitors, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives:
A common synthetic route to N-substituted this compound derivatives involves the N-alkylation or N-arylation of a pre-formed this compound core.
Step 1: Synthesis of this compound (Illustrative)
-
To a solution of a suitable N-protected 4-oxopiperidine in an appropriate solvent, add a source of fluoride (e.g., diethylaminosulfur trifluoride - DAST) at a reduced temperature.
-
Following fluorination, introduce the nitrile group via reaction with a cyanide source (e.g., trimethylsilyl cyanide - TMSCN) in the presence of a Lewis acid catalyst.
-
Deprotect the piperidine nitrogen to yield the this compound core.
Step 2: N-Substitution
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Add a base (e.g., triethylamine, diisopropylethylamine).
-
Add the desired alkylating or arylating agent (e.g., an alkyl halide, aryl halide with a suitable catalyst).
-
Stir the reaction at room temperature or with heating until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the product by column chromatography.
In Vitro Cathepsin S Inhibition Assay (Fluorogenic Substrate)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add assay buffer, recombinant human Cathepsin S, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Z-VVR-AMC).
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Nav1.7 Inhibition Assay (Patch-Clamp Electrophysiology)
-
Use a cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells).
-
Perform whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit Nav1.7 currents.
-
Perfuse the cells with a solution containing the test compound at various concentrations.
-
Measure the reduction in the peak sodium current.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of biological entities, including Cathepsin S and Nav1.7. While the currently available public data does not allow for a comprehensive, side-by-side comparison of a large library of these derivatives, the existing information strongly suggests that modifications to the N-substituent of the piperidine ring are a critical determinant of biological activity.
Future research should focus on the systematic synthesis and evaluation of libraries of this compound derivatives to fully elucidate the structure-activity relationships for various targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile and valuable chemical scaffold.
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The Strategic Advantage of Fluorination: A Comparative Analysis of Fluorinated Piperidines in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to achieve optimal efficacy and safety. The introduction of fluorine into the piperidine ring has emerged as a powerful strategy to modulate these properties in a predictable and advantageous manner.[2][3] This guide provides a comparative analysis of fluorinated piperidines, offering insights into how this subtle structural modification can profoundly impact key drug-like characteristics, supported by experimental data and detailed protocols.
The Influence of Fluorine on Physicochemical Properties
The introduction of one or more fluorine atoms into the piperidine ring can dramatically alter its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These changes are a direct consequence of the high electronegativity of the fluorine atom.
Modulating Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter that influences a drug's solubility, absorption, and potential for off-target effects such as hERG channel affinity.[4] The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of the piperidine nitrogen.[5][6] This reduction in basicity can be beneficial in several ways, including improved oral absorption and reduced potential for certain toxicities.[7] The extent of this pKa modulation is dependent on the number of fluorine atoms and their position relative to the nitrogen.[8][9]
Impact on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which can lead to an increase in hydrophobicity at the molecular level.[3] However, the overall impact on LogP is context-dependent and is influenced by the substitution pattern and the surrounding molecular environment.[10][11] In some cases, gem-difluorination can either increase or decrease lipophilicity depending on the relative spatial orientation of the fluorine atoms and the structure of the molecule.[11][12]
Comparative Data of Fluorinated Piperidines
To illustrate the impact of fluorination, the following table summarizes the experimentally determined pKa and LogP values for a series of fluorinated piperidine analogs compared to the parent piperidine.
| Compound | Substitution Pattern | pKa | ΔpKa (from Piperidine) | LogP | Reference(s) |
| Piperidine | Unsubstituted | 11.12 | 0 | 1.1 | [9] |
| 3-Fluoropiperidine | Monofluoro | ~10.1 | -1.02 | - | [9] |
| 4-Fluoropiperidine | Monofluoro | ~10.4 | -0.72 | - | [9] |
| 3,3-Difluoropiperidine | Gem-difluoro | ~8.9 | -2.22 | - | [9] |
| 4,4-Difluoropiperidine | Gem-difluoro | ~9.6 | -1.52 | - | [9] |
Conformational Control: The Axial Preference of Fluorine
A particularly fascinating aspect of fluorinated piperidines is the influence of fluorine on the conformational preference of the ring. Contrary to what might be expected based on sterics, there is often a preference for the fluorine atom to occupy an axial position.[5][13][14][15] This "axial-F preference" is attributed to a combination of stabilizing electronic interactions, including charge-dipole interactions and hyperconjugation.[5][13][10] This conformational locking can be a powerful tool in drug design, as it allows for the creation of more rigid molecular scaffolds that can present a specific pharmacophore to a biological target with higher precision.[14][16] The degree of this axial preference can also be influenced by the solvent polarity.[5][14]
Caption: Workflow for enhancing metabolic stability using fluorination.
Synthesis of Fluorinated Piperidines
Access to a diverse range of fluorinated piperidines is crucial for their exploration in drug discovery. Several synthetic strategies have been developed to this end. A common and robust method is the hydrogenation of readily available fluoropyridines. [2][17]This approach, however, can sometimes be complicated by competing hydrodefluorination. [2]More recent advances have focused on late-stage C-H functionalization, allowing for the direct introduction of fluorine or fluorinated groups into a pre-existing piperidine scaffold. [18][19][20][21]
Experimental Protocols
Determination of pKa by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the fluorinated piperidine hydrochloride salt and dissolve it in 50 mL of deionized water.
-
Titration Setup: Place the solution in a thermostatted beaker at 25 °C and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.1 M NaOH solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.05 mL) and record the pH after each addition. Continue the titration until the pH has stabilized in the basic region.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Measurement of Lipophilicity (LogP) by the Shake-Flask Method
-
Preparation of Phases: Prepare a mutually saturated solution of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Preparation: Dissolve a known amount of the fluorinated piperidine in the aqueous phase to a final concentration of approximately 1 mg/mL.
-
Partitioning: Mix equal volumes (e.g., 5 mL) of the aqueous sample solution and the 1-octanol phase in a separatory funnel. Shake vigorously for 30 minutes to allow for partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the fluorinated piperidine in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the LogP value using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Conclusion
The strategic incorporation of fluorine into the piperidine scaffold offers a powerful and versatile approach to fine-tune the properties of drug candidates. From modulating basicity and lipophilicity to controlling conformation and enhancing metabolic stability, the benefits of fluorination are multifaceted. A thorough understanding of the structure-property relationships of fluorinated piperidines, supported by robust experimental data, is essential for leveraging this strategy to its full potential in the design of next-generation therapeutics.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28). Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]
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The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]
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Molecules. (Date not available). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available from: [Link]
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University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available from: [Link]
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (Date not available). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... Available from: [Link]
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ACS Catalysis. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available from: [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available from: [Link]
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ResearchGate. (Date not available). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Available from: [Link]
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van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available from: [Link]
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Diederich, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available from: [Link]
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ResearchGate. (Date not available). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available from: [Link]
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Semantic Scholar. (Date not available). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available from: [Link]
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Molecules. (Date not available). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Institutes of Health. Available from: [Link]
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ResearchGate. (Date not available). Synthetic strategies towards C−H functionalization of piperidines at... Available from: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
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Apollo Scientific. (Date not available). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
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ResearchGate. (Date not available). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. Available from: [Link]
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Sarpong, R., et al. (Date not available). Approaches to α-functionalization of piperidines by C H... ResearchGate. Available from: [Link]
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Simone, M. I., & Williams, S. J. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. Available from: [Link]
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European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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The Strategic Advantage of 4-Fluoropiperidine-4-carbonitrile in the Precision Targeting of Receptor Modulators
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of selective receptor modulators with optimized pharmacological profiles is a paramount objective. The choice of a core scaffold is a critical determinant of a molecule's affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of 4-fluoropiperidine-4-carbonitrile as a privileged scaffold in the development of selective receptor modulators, juxtaposed with alternative structural motifs. We will delve into the nuanced effects of fluorine and nitrile functionalities on key drug-like properties and explore case studies in the modulation of Dipeptidyl Peptidase-4 (DPP-4) and Dopamine D4/Sigma 1 receptors.
The Rise of a Fluorinated Scaffold: Why this compound?
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in over 70 FDA-approved drugs.[1][2] Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The introduction of a fluorine atom and a carbonitrile group at the 4-position of the piperidine ring, as in this compound, imparts a unique combination of physicochemical properties that can be strategically leveraged in drug design.
The Impact of Fluorine: The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and membrane permeability.[2] Fluorine's high electronegativity can modulate the pKa of nearby basic centers, such as the piperidine nitrogen, which can be crucial for optimizing interactions with target receptors and improving oral bioavailability.[2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.[3]
The Role of the Carbonitrile: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry allows for specific interactions within a binding pocket. In the context of enzyme inhibitors, the carbonitrile can serve as a key pharmacophoric element, contributing significantly to binding affinity.
Comparative Analysis: this compound vs. Alternative Scaffolds
To illustrate the advantages of the this compound scaffold, we will examine its application in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes, and compare it with the commonly employed pyrrolidine-2-carbonitrile scaffold.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are a class of oral antihyperglycemic agents that work by increasing the levels of incretin hormones. Both piperidine and pyrrolidine-based scaffolds have been successfully utilized in the design of potent DPP-4 inhibitors.[4][5][6]
| Scaffold | Representative Compound | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 4-Fluoropyrrolidine-2-carbonitrile | Compound 17a | 0.017 | 1324 | 1164 | [7] |
| Piperidine-3-carbonitrile | Sulfonamide Derivative | Comparable to Vildagliptin | - | - | [5] |
Table 1: Comparison of Pyrrolidine and Piperidine Scaffolds in DPP-4 Inhibition.
Experimental Workflow: Synthesis and Evaluation of Receptor Modulators
The successful development of selective receptor modulators relies on robust synthetic and analytical methodologies. Below is a representative experimental workflow for the synthesis of a this compound derivative and a standard protocol for its evaluation in a radioligand binding assay.
Synthesis of a Representative 4-Aryl-4-fluoropiperidine-4-carbonitrile Derivative
This protocol outlines a general method for the synthesis of N-substituted 4-aryl-4-fluoropiperidine-4-carbonitrile derivatives, which are valuable intermediates in the development of various receptor modulators.
Step-by-Step Methodology:
-
N-Alkylation of 4-Arylpiperidine-4-carbonitrile: To a solution of the starting 4-arylpiperidine-4-carbonitrile in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Introduction of the Fluoroalkyl Chain: Add the desired fluoroalkyl halide (e.g., 1-bromo-3-fluoropropane) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-4-fluoropiperidine-4-carbonitrile derivative.
Causality Behind Experimental Choices
The choice of a fluorinated scaffold like this compound is a deliberate strategy to modulate key drug-like properties. The fluorine atom's electron-withdrawing nature can lower the pKa of the piperidine nitrogen, which can be advantageous for several reasons. A lower pKa can reduce the extent of ionization at physiological pH, potentially leading to improved cell membrane permeability and oral bioavailability.[2][3] Furthermore, the strategic placement of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[3] The nitrile group provides a strong dipole and can act as a hydrogen bond acceptor, contributing to a tighter binding affinity with the target receptor.
Visualizing the Logic: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a generalized receptor signaling pathway.
Caption: A generalized experimental workflow for the synthesis and evaluation of a receptor modulator.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
Detailed Protocol: Radioligand Binding Assay
This protocol provides a step-by-step method for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Receptor-containing membranes (e.g., from cells overexpressing the target receptor)
-
Radioligand (a molecule with known high affinity for the receptor, labeled with a radioisotope like ³H or ¹²⁵I)
-
Test compound (the this compound derivative)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
Total Binding Wells: Add receptor membranes and a fixed concentration of the radioligand.
-
Non-specific Binding Wells: Add receptor membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competition Wells: Add receptor membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Comparative Analysis Part 2: Dopamine D4 vs. Sigma 1 Receptor Selectivity
The 4-fluoropiperidine scaffold has also been explored in the development of ligands for the Dopamine D4 (D4R) and Sigma 1 (σ1R) receptors, both of which are implicated in various central nervous system disorders. Interestingly, subtle structural modifications to the piperidine core can lead to a significant divergence in selectivity between these two receptors.
A study on 4,4-difluoropiperidine derivatives as D4R antagonists revealed that specific substitutions on the phenoxymethyl side chain were crucial for high affinity.[10][11] For instance, compound 14a from this series displayed exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes.[10][11]
Conversely, a different study starting from a piperidine scaffold initially designed for D4R led to the discovery of potent σ1R modulators.[12][13][14] This research highlighted that key structure-activity relationship (SAR) components could be tuned to switch selectivity from D4R to σ1R. For example, the replacement of a benzimidazole moiety with an indazole led to compounds with high σ1R affinity and excellent selectivity over D4R.[12]
| Scaffold | Target Receptor | Key Structural Features for High Affinity | Representative Compound | Ki (nM) | Reference |
| 4,4-Difluoropiperidine | Dopamine D4 | 3-(Phenoxymethyl) substituent with specific aryl substitutions | 14a | 0.3 | [10][11] |
| 4-Hydroxypiperidine | Sigma 1 | N-linked indazole moiety | 12c | 0.7 | [12] |
Table 2: Divergent Selectivity of Piperidine Scaffolds for Dopamine D4 and Sigma 1 Receptors.
This divergence in SAR underscores the versatility of the fluorinated piperidine scaffold. By carefully manipulating the substituents on the piperidine ring, it is possible to achieve high affinity and selectivity for distinct receptor targets, making it a valuable tool in the design of precisely targeted therapeutics.
Conclusion
The this compound scaffold and its close analogs represent a powerful platform in the rational design of selective receptor modulators. The strategic incorporation of fluorine and a carbonitrile group provides a means to fine-tune critical physicochemical and pharmacokinetic properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. As demonstrated in the case studies of DPP-4 inhibitors and D4/σ1 receptor modulators, the versatility of this scaffold allows for its application across a range of therapeutic targets. A thorough understanding of the structure-activity relationships and the causal effects of specific structural modifications will continue to drive the development of novel and improved therapeutics based on this privileged structural motif.
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-766. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2021). Molecules, 26(21), 6437. [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3021. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]
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Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study. (2016). PLoS ONE, 11(11), e0166275. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. (2022). ChemRxiv. [Link]
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Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(24), 5913-5917. [Link]
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From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). European Journal of Medicinal Chemistry, 244, 114840. [Link]
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Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Fluoropiperidine-4-carbonitrile Based Drugs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate ballet of drug discovery and development, a molecule's metabolic stability is a lead dancer. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] A drug that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] The 4-fluoropiperidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, appearing in a range of therapeutic candidates.[2] The strategic incorporation of a fluorine atom is often intended to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] However, the interplay of the fluorine, the nitrile group, and the piperidine ring creates a unique metabolic landscape that requires careful and systematic evaluation.
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of drugs based on the this compound core. We will delve into the underlying principles of common metabolic pathways, provide detailed experimental protocols for key in vitro assays, and present a framework for interpreting the resulting data to guide lead optimization.
Understanding the Metabolic Landscape of this compound Derivatives
The metabolic fate of a this compound-containing drug is primarily governed by the enzymatic machinery of the liver.[5] The piperidine ring itself is susceptible to several biotransformations, and the presence of the fluorine and nitrile substituents introduces additional complexities.[6][7]
Common Metabolic Pathways:
-
N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is often a major metabolic route, particularly catalyzed by CYP3A4.[8]
-
Piperidine Ring Oxidation: The carbon atoms of the piperidine ring can undergo hydroxylation, leading to the formation of various hydroxylated metabolites. This can be followed by further oxidation to form lactams.[6]
-
Role of Fluorine: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative cleavage.[3] Placing a fluorine atom at a metabolically labile position is a common strategy to block metabolism at that site.[9][10] However, CYP-mediated hydroxylation can still occur at fluorinated carbons, sometimes leading to defluorination and the formation of reactive metabolites.[11][12]
-
Nitrile Group Metabolism: While generally more stable than esters or amides, the nitrile group can undergo hydrolysis to the corresponding carboxylic acid, although this is typically a slower process.
The interplay of these pathways determines the overall metabolic stability of the molecule. Understanding these potential "soft spots" is crucial for designing experiments to accurately assess a compound's metabolic liabilities.
Below is a diagram illustrating the potential metabolic pathways for a generic this compound drug.
Caption: Potential Phase I and Phase II metabolic pathways for this compound based drugs.
Comparative Guide to In Vitro Metabolic Stability Assays
In the early stages of drug discovery, in vitro assays are indispensable for screening and ranking compounds based on their metabolic stability.[13][14] The two most common and complementary systems are liver microsomes and hepatocytes.[1][5]
Liver Microsomal Stability Assay
Principle: Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5][15] This assay measures the intrinsic clearance (CLint) of a compound due to Phase I metabolism.[16][17]
Advantages:
-
High-throughput and cost-effective: Ideal for screening large numbers of compounds.[13][15]
-
Mechanistic insights: Primarily assesses CYP-mediated metabolism.[16]
Limitations:
-
Lacks Phase II enzymes: Does not account for conjugation reactions.[17]
-
No cellular context: Lacks transporters and the full complement of cytosolic enzymes.[18]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[16]
-
Prepare stock solutions of the test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[15][17]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[15]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[15][17]
-
-
Sample Analysis:
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).[15]
-
Caption: A summary of the key steps in a hepatocyte stability assay.
Comparative Data Analysis and Interpretation
The primary outputs of these assays, half-life (t1/2) and intrinsic clearance (CLint), allow for the ranking and comparison of different this compound analogs.
| Parameter | Interpretation | Low Stability | Moderate Stability | High Stability |
| t1/2 (min) | The time it takes for 50% of the compound to be metabolized. | < 30 | 30 - 120 | > 120 |
| CLint (µL/min/mg protein or 10^6 cells) | The intrinsic ability of the liver enzymes to metabolize the drug. | > 100 | 10 - 100 | < 10 |
Illustrative Comparative Data:
The following table presents fictional data for a series of this compound analogs to illustrate how metabolic stability data can be used for structure-activity relationship (SAR) analysis.
| Compound | R1 Group | R2 Group | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Analog A | -CH3 | -H | 25 | 111 | 20 | 139 |
| Analog B | -CH3 | -F | 75 | 37 | 65 | 42 |
| Analog C | -Cyclopropyl | -H | 45 | 62 | 40 | 69 |
| Analog D | -Cyclopropyl | -F | > 120 | < 10 | > 120 | < 10 |
| Verapamil | (Control) | (Control) | 15 | 185 | 12 | 231 |
| Warfarin | (Control) | (Control) | > 120 | < 10 | > 120 | < 10 |
Analysis of Illustrative Data:
-
Impact of Fluorination: Comparing Analog A to Analog B, and Analog C to Analog D, the introduction of a second fluorine atom (at the R2 position) significantly increases metabolic stability (longer t1/2, lower CLint). This suggests that the R2 position is a metabolic "soft spot" that is effectively blocked by fluorination.
-
Impact of R1 Group: Replacing the methyl group (Analog A) with a cyclopropyl group (Analog C) also improves metabolic stability, though to a lesser extent than fluorination at R2.
-
Combined Effect: Analog D, which incorporates both the cyclopropyl group and the second fluorine, exhibits the highest metabolic stability, making it a promising candidate for further development.
-
Microsome vs. Hepatocyte Data: In this fictional example, the trends observed in the microsomal assay are consistent with the hepatocyte assay. A significant discrepancy between the two could suggest a major role for Phase II metabolism or active transport processes.
Conclusion: An Integrated Approach to Assessing Metabolic Stability
A thorough assessment of the metabolic stability of this compound based drugs requires a multi-faceted approach. The high-throughput liver microsomal stability assay is an excellent tool for initial screening and ranking of a large series of analogs. Promising compounds should then be progressed to the more physiologically relevant hepatocyte stability assay to gain a more comprehensive understanding of their metabolic fate. By systematically evaluating the impact of structural modifications on metabolic stability, medicinal chemists can rationally design molecules with optimized pharmacokinetic properties, increasing the likelihood of success in later stages of drug development. The strategic use of fluorine to block metabolic soft spots is a powerful tool, but its effectiveness must be empirically validated through these robust in vitro assays.
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3843-3860. Retrieved from [Link]
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PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]
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Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Retrieved from [Link]
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PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
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PubMed. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoropiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Fluoropiperidine-4-carbonitrile. As a Senior Application Scientist, my objective is to deliver a protocol that is not only procedurally sound but also grounded in the fundamental principles of chemical safety and environmental stewardship. The unique hazards associated with fluorinated and nitrile-containing compounds demand a rigorous and informed approach to waste management.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe disposal. Its structure combines a piperidine ring, a nitrile group (-C≡N), and a carbon-fluorine bond, each contributing to its hazard profile.
-
Piperidine Moiety: Piperidine and its derivatives are typically alkaline and can be corrosive or irritating to skin and eyes.[1][2] They are often toxic if inhaled, swallowed, or absorbed through the skin.[1][2]
-
Nitrile Group: Organic nitriles are a class of compounds that can be toxic. They can release hydrogen cyanide (HCN) upon hydrolysis, combustion, or reaction with acids, which is a potent poison.[3] Therefore, they must be treated as hazardous waste.[3]
-
Fluorine Atom: The carbon-fluorine bond is exceptionally strong, which can make fluorinated organic compounds persistent in the environment.[4] Incomplete incineration can also lead to the formation of hazardous byproducts like hydrogen fluoride (HF).[4]
A thorough risk assessment is mandatory before handling this compound for any purpose, including disposal.
Summary of Anticipated Hazards
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][5][6] | Avoid all direct contact and work in a well-ventilated fume hood. Use appropriate PPE at all times.[7][8] |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation.[1][6] | Wear chemical-resistant gloves and a lab coat. Immediately wash any affected area with copious amounts of water.[9][10] |
| Serious Eye Damage / Irritation | Causes serious eye damage.[1][11] | Wear chemical splash goggles at a minimum; a face shield is recommended for splash risks.[4][9] |
| Environmental Hazard | Discharge into the environment must be avoided.[10] Fluorinated compounds can be persistent.[4] | Never dispose of down the drain. All waste must be collected for authorized hazardous waste disposal.[7][12] |
Essential Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, the correct selection and consistent use of PPE are non-negotiable. This is your primary defense against chemical exposure.
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN166 standards must be worn.[4][13] For tasks with a higher risk of splashing, a full-face shield should be used in addition to goggles.[9]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. If handling larger quantities or for prolonged periods, consider double-gloving.[8][9] Contaminated gloves must be disposed of as hazardous waste.[14]
-
Body Protection : A lab coat is required to protect skin and clothing.[7] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary. Ensure shoes are closed-toe.[8][15]
-
Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[7] If a fume hood is not available or in the case of a large spill, a respirator with an appropriate cartridge may be required.[16]
Step-by-Step Disposal Protocol
The guiding principle is that this compound and all materials contaminated with it must be treated as hazardous waste.[17][18] On-site chemical treatment or neutralization should not be attempted unless specific, validated procedures are in place and approved by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection and Segregation
-
Objective : To safely collect all waste streams containing the target compound while preventing accidental mixing with incompatible chemicals.
-
Procedure :
-
Designate a specific container for "Halogenated Organic Waste" or a similarly specific label as required by your institution.[7]
-
Collect all waste materials contaminated with this compound. This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves, absorbent pads).
-
Residue from reaction vessels.
-
Spill cleanup materials.[17]
-
-
Crucially , do not mix this waste with other waste streams, particularly acidic waste, which could potentially lead to the generation of hydrogen cyanide gas.[3] Also, keep it separate from strong oxidizing agents.[13]
-
Step 2: Containerization and Labeling
-
Objective : To securely contain the waste in a suitable container that is clearly and accurately labeled according to regulatory standards.
-
Procedure :
-
Select a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) container is often suitable.[19] The original product container can be used if it is not compromised.[18]
-
Affix a "Hazardous Waste" label to the container.[17]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all components in the container, including any solvents.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
Ensure the container is kept tightly closed except when adding waste.[19] Do not fill the container beyond 90% capacity to allow for expansion.[19]
-
Step 3: Temporary On-Site Storage
-
Objective : To store the collected waste safely and securely while awaiting pickup by a licensed disposal service.
-
Procedure :
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[17]
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure the storage location has secondary containment to manage any potential leaks.
-
Store away from incompatible materials, heat, and sources of ignition.[5][9]
-
Step 4: Professional Disposal
-
Objective : To ensure the final disposal is handled by a licensed and qualified entity in full compliance with all local, state, and national regulations.
-
Procedure :
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[18]
-
Provide the disposal company with a complete and accurate inventory of the waste.
-
Maintain meticulous records of all hazardous waste generated and disposed of, including manifests and other shipping documents. This is a critical regulatory requirement.[18]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management Protocol
Accidental spills must be managed immediately and safely. Materials used for cleanup also become hazardous waste.[17]
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.[9]
-
Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry lime.[3][18] Do not use combustible materials like paper towels.
-
Collect : Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[5]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All cleanup materials must be placed in the hazardous waste container for proper disposal.[17]
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
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Personal protective equipment for handling 4-Fluoropiperidine-4-carbonitrile
An In-depth Technical Guide to the Safe Handling of 4-Fluoropiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural directives for handling this compound. As a compound integrating multiple reactive functional groups, a rigorous, risk-based approach to safety is paramount. This document moves beyond a simple checklist to explain the chemical causality behind each safety recommendation, ensuring that laboratory personnel are not just following rules, but are making informed decisions to protect themselves and their work.
Hazard Assessment: A Tripartite Chemical Risk Profile
Understanding the appropriate PPE begins with a foundational understanding of the molecule itself. This compound presents a tripartite hazard profile, with distinct risks arising from its core structure and functional groups.
-
The Fluorinated Moiety: The carbon-fluorine bond is strong; however, fluorinated organic compounds can pose unique metabolic and toxicological risks.[1] Under certain conditions, such as thermal decomposition or reaction with strong acids, there is a potential for the release of highly corrosive and toxic Hydrogen Fluoride (HF).[2] Exposure to HF can cause severe, penetrating chemical burns that may not be immediately painful but can result in deep tissue damage.[2][3]
-
The Piperidine Ring: As a cyclic amine derivative, the piperidine structure imparts basicity and can cause skin and eye irritation or burns upon direct contact.[4]
-
The Nitrile Group (-C≡N): The nitrile functional group is a primary source of toxicity. Nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] In the presence of strong acids or upon metabolic breakdown, they can release highly toxic Hydrogen Cyanide (HCN) gas, which is a potent cellular respiration inhibitor.[6]
Given these combined risks, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Task / Scale of Operation | Hand Protection | Eye & Face Protection | Respiratory Protection | Body Protection |
| Weighing & Small-Scale Transfers (<1g) | Double-gloving with nitrile gloves.[1] | Chemical splash goggles. | Work must be performed in a certified chemical fume hood.[6] | Flame-resistant lab coat. |
| Solution Handling & Reactions (1g - 20g) | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon any suspected contact. | Chemical splash goggles and a full-face shield.[1][3] | Work must be performed in a certified chemical fume hood. | Flame-resistant lab coat and a chemically resistant apron. |
| Large-Scale Operations (>20g) or Potential for Aerosolization | Heavy-duty nitrile or butyl rubber gauntlets over inner nitrile gloves. | Chemical splash goggles and a full-face shield. | A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required, even within a fume hood. | Chemically resistant suit or coveralls over a flame-resistant lab coat. |
Operational Plans and Methodologies
A culture of safety is built on clear, repeatable procedures. The following protocols are designed to be self-validating systems for minimizing exposure risk.
PPE Selection Workflow
The decision-making process for selecting appropriate PPE should be systematic. The following workflow diagram illustrates the logical progression from risk assessment to the implementation of controls.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.
-
Lab Coat/Suit: Put on the lab coat, apron, or chemical suit. Fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves (Gauntlets): Don the second pair of gloves (or gauntlets), pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) PPE: The goal is to touch contaminated surfaces only with other contaminated surfaces.
-
Decontaminate (Gross): If there is visible contamination on outer gloves, wipe them down.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[7]
-
Face Shield/Apron: Remove the face shield and/or apron, touching only the "clean" surfaces (straps, ties).
-
Goggles & Respirator: Remove eye protection and respirator from the back of the head.
-
Lab Coat/Suit: Remove the lab coat by rolling it down from the shoulders, turning it inside out as it is removed.
-
Inner Gloves: Remove the final pair of gloves, again, by peeling them off from the cuff without touching the outer surface with bare skin.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Spill and Disposal Management
All materials contaminated with this compound, including used PPE, weighing papers, and spill cleanup materials, must be treated as hazardous waste.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert others.[1] Wearing the appropriate level of PPE (refer to the "Large-Scale Operations" category), contain the spill with an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels. Collect the absorbed material using spark-proof tools and place it into a sealed, clearly labeled hazardous waste container.[7][8]
-
Waste Disposal: All contaminated waste must be collected in a designated, sealed, and properly labeled hazardous waste container.[7] The container should be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[7] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[7] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[6][9]
By adhering to these rigorous, well-understood protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
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- AK Scientific, Inc. (n.d.). 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride Safety Data Sheet.
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- Unknown Author. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




